Gabapentin enacarbil itself is not active; it was developed to improve upon gabapentin's problematic absorption [1]. The table below summarizes its key pharmacokinetic characteristics.
| Feature | This compound (Prodrug) | Gabapentin (Active Drug) |
|---|---|---|
| Chemical Definition | Carbamate ester prodrug of gabapentin [1] | Alkylated GABA analog [2] |
| Absorption Mechanism | Utilizes high-capacity nutrient transporters (MCT-1 and SMVT) throughout the GI tract [1] | Saturable absorption via amino acid transporters in a limited region of the small intestine [1] |
| Key Pharmacokinetic Traits | Dose-proportional exposure; sustained, extended-release profile; predictable bioavailability [1] | Non-linear pharmacokinetics; short half-life; high inter-patient variability [1] |
| Conversion to Active Drug | Efficiently hydrolyzed to gabapentin by non-specific esterases after absorption [1] | Active drug itself |
The therapeutic effects of this compound are attributable to gabapentin, which is released after the prodrug is absorbed and cleaved [1]. The core mechanism involves a specific interaction with the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs), particularly the N-type calcium channels [3] [4].
In neuropathic pain states, nerve injury can cause an upregulation of the α2δ-1 subunit in the dorsal root ganglion (DRG) and spinal cord [5] [4]. Gabapentin binding to this subunit is thought to produce analgesia through several key actions:
Research into the mechanism often involves specific models and methods, as outlined below.
| Experimental Aspect | Key Methodologies & Observations | Key Findings & Implications |
|---|---|---|
| In Vitro & Animal Models | Use of neuropathic pain models (e.g., Spinal Nerve Ligation); measurement of calcium currents and neurotransmitter release; study of protein expression and localization [5] [4]. | Confirmed α2δ-1 upregulation post-nerve injury; demonstrated that gabapentinoids inhibit injury-induced increase of α2δ-1 in presynaptic terminals; linked this inhibition to reduced spinal sensitization [5] [4]. |
| Binding Affinity | Radioligand binding assays (e.g., using [(3)H]gabapentin) [5] [3]. | Gabapentin shows higher affinity for α2δ-1 (Kd = 59 nmol/L) than for α2δ-2 (Kd = 153 nmol/L), and no affinity for α2δ-3 [5]. |
This compound is approved for treating postherpetic neuralgia and moderate-to-severe restless legs syndrome [8] [9]. Its design provides a more favorable pharmacokinetic profile, which does not enhance intrinsic efficacy at the target but can improve real-world effectiveness by ensuring consistent drug delivery [1].
The α2δ subunit is a established target for neuropathic pain, and other drugs like pregabalin and the newer mirogabalin share this primary mechanism [7].
Gabapentin enacarbil utilizes specific high-capacity transporters for absorption, followed by conversion to the active drug, gabapentin. The diagram below illustrates this pathway and the sites of potential drug interactions.
This compound absorption, conversion, and potential drug interaction sites.
The distinct absorption pathway of this compound results in superior pharmacokinetic properties compared to gabapentin and influences its interaction profile.
Table 1: Key Pharmacokinetic Improvements of this compound vs. Gabapentin
| Parameter | Gabapentin | This compound | Significance |
|---|---|---|---|
| Absorption Transporters | Low-capacity L-type amino acid transporter [1] | High-capacity MCT-1 and SMVT [3] [1] | Avoids saturation; enables higher and consistent absorption. |
| Site of Absorption | Primarily upper small intestine [1] | Throughout the small and large intestine [3] [1] | Enables extended-release formulation and colonic absorption. |
| Bioavailability | Dose-dependent (27%-60%); decreases at higher doses [1] [5] | Significantly improved; ~75% in humans [1] | Provides dose-proportional exposure. |
| Dosing Proportionality | Non-linear (saturable) [1] [5] | Linear up to at least 2100 mg (extended-release) [1] | Predictable plasma concentrations. |
Table 2: Clinically Observed Drug-Drug Interactions at Steady State [3]
| Interaction Partner | Impact on Gabapentin Exposure | Proposed Mechanism |
|---|
| Naproxen (500 mg twice daily) | • C~ss,max~: ↑ 8% • AUC~ss~: ↑ 13% | Competition for the MCT-1 transporter during intestinal absorption. | | Cimetidine (400 mg four times daily) | • AUC~ss~: ↑ 24% • Renal Clearance: Decreased | Competition for the OCT2 transporter during active renal secretion. |
The following outlines the methodology from the pivotal clinical drug interaction studies, providing a template for similar pharmacokinetic investigations [3].
1. Study Design and Population
2. Dosing Regimen to Achieve Steady State The studies were designed to ensure all drugs reached steady-state concentrations before pharmacokinetic assessment.
Table 3: Dosing Schedule for Drug Interaction Studies
| Study | Period 1 | Period 2 | Period 3 |
|---|---|---|---|
| This compound + Naproxen | This compound 1200 mg once daily (5 days) | Washout → Naproxen 500 mg twice daily (5 days) | This compound 1200 mg + Naproxen 500 mg (5 days) |
| This compound + Cimetidine | This compound 1200 mg once daily (4 days) | Washout → Cimetidine 400 mg four times daily (4 days) | This compound 1200 mg + Cimetidine 400 mg (4 days) |
3. Key Pharmacokinetic and Safety Measurements
Gabapentin enacarbil is a prodrug of gabapentin, designed to overcome the pharmacokinetic limitations of gabapentin, such as its saturable and variable absorption [1] [2]. Once absorbed, it is rapidly hydrolyzed to active gabapentin [1] [3].
The neuroprotective effect is primarily attributed to gabapentin's high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) in the nervous system [1] [4]. This binding modulates the channel's function, leading to a cascade of events that reduce excitotoxicity, a key driver of neuronal damage after injury.
The diagram below illustrates the core signaling pathway through which gabapentin is understood to confer neuroprotection.
Figure 1: Proposed neuroprotective pathway of gabapentin via calcium channel modulation.
This mechanism is supported by experimental observations that gabapentin reduces calcium influx and the release of excitatory neurotransmitters like glutamate, which is a primary driver of ischemic damage [1] [4].
The table below summarizes key preclinical studies demonstrating the neuroprotective effects of gabapentin (the active form of this compound) in animal models of neural ischemia.
| Animal Model | Induced Injury | Gabapentin Dose & Regimen | Key Quantitative Findings | Reference |
|---|
| P12 CD1 Mice | Unilateral carotid artery ligation (ischemia) | 50, 100, 150, or 200 mg/kg; single intraperitoneal (i.p.) injection post-ligation [5]. | • Seizure Suppression: Significant reduction in acute seizure scores at 200 mg/kg. • Neuroprotection: Significant reduction in brain atrophy at 150 mg/kg and 200 mg/kg (dose-dependent). No effect at lower doses [5]. | [5] | | New Zealand White Rabbits | Spinal cord ischemia-reperfusion (aortic occlusion) | Low-dose: 30 mg/kg; High-dose: 200 mg/kg; administered after injury [6]. | • Neuroprotection: Both dose groups showed better outcomes in tissue injury markers and ultrastructural findings vs. controls. • Apoptosis: Reduced caspase-3 activity, indicating suppression of apoptotic cell death [6]. | [6] |
For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the methodologies.
1. Mouse Model of Neonatal Stroke [5] This protocol is designed to mimic stroke and ischemic seizures in immature brains.
(1 - (ipsilateral area / contralateral area)) * 100.2. Rabbit Model of Spinal Cord Ischemia-Reperfusion [6] This model is relevant for studying spinal cord injuries, such as those that can occur during aortic surgery.
It is crucial for a comprehensive research overview to note that under specific conditions, gabapentin has demonstrated neurotoxic, rather than neuroprotective, effects.
A 2025 study in rats found that chronic, high-dose gabapentin misuse (escalating to 324 mg/kg/day for 50 days) induced neurotoxicity [7]. The study reported:
This highlights that the effects of gabapentin are highly dependent on the dose, duration, and context of administration.
The existing evidence, while promising, is not yet sufficient to support the clinical use of gabapentinoids for neuroprotection in stroke. Key research gaps and future directions include:
Gabapentin enacarbil is a prodrug of gabapentin specifically approved for the treatment of moderate-to-severe primary Restless Legs Syndrome (RLS) at a dose of 600 mg taken once daily in the evening. [1] Unlike immediate-release gabapentin, this compound is designed for enhanced bioavailability and prolonged effect, making it particularly suitable for managing RLS symptoms that predominantly occur in the evening and at night. The therapeutic potential of gabapentinoids in neurological disorders is closely linked to their ability to modulate cortical excitability, which can be quantitatively assessed using transcranial magnetic stimulation (TMS). [2]
TMS provides a non-invasive method for investigating intracortical excitability and inhibition in the human motor cortex. Research on gabapentin (the active moiety of this compound) demonstrates that it significantly shifts the cortical balance toward reduced excitation and enhanced inhibition. Specifically, a single 800 mg dose of gabapentin was found to "deepen intracortical inhibition (ICI) and suppress intracortical facilitation (ICF)" in healthy volunteers, with peak effects observed at 3 hours post-administration. [3] [4] These effects are primarily mediated through GABAergic systems, particularly those involving GABAB receptors, which are known to play a crucial role in long-interval cortical inhibition (LICI) and the cortical silent period (CSP). [2] [5]
This whitepaper provides a comprehensive technical overview for researchers and drug development professionals, summarizing quantitative data on this compound's effects on cortical inhibition, detailing experimental TMS protocols, and visualizing key neurophysiological mechanisms and signaling pathways.
Table 1: TMS Measures of Cortical Excitability and Gabapentin Effects
| TMS Measure | Neurotransmitter Association | Gabapentin Effect | Time Course | Magnitude of Change |
|---|---|---|---|---|
| Intracortical Inhibition (ICI) | Primarily GABAA receptors [2] | Significant deepening [3] [4] | Peak at 3 hours, not significant at 24 hours [3] | Not quantified in available studies |
| Intracortical Facilitation (ICF) | Glutamatergic (NMDA receptors) [2] | Significant suppression [3] [4] | Peak at 3 hours, not significant at 24 hours [3] | Not quantified in available studies |
| Resting Motor Threshold (RMT) | Na+ and Ca2+ channel function [2] | No significant change [3] | Not applicable | Not significant |
| Active Motor Threshold (AMT) | Na+ and Ca2+ channel function [2] | No significant change [3] | Not applicable | Not significant |
| Cortical Silent Period (CSP) | Primarily GABAB receptors [2] | No significant change [3] | Not applicable | Not significant |
Table 2: this compound Dosing and Key Clinical Trial Findings
| Parameter | Restless Legs Syndrome (RLS) | Postherpetic Neuralgia (PHN) | Notes |
|---|---|---|---|
| Standard Dose | 600 mg once daily, at about 5 PM [1] | 600 mg twice daily [1] | Take with food [1] |
| Dose Titration | Not required; start with 600 mg [1] | Day 1-3: 600 mg once daily; Day 4 onward: 600 mg twice daily [1] | |
| Maximum Dose | 600 mg/day [1] | 1200 mg/day [1] | Higher doses provide no additional benefit in RLS [1] |
| Renal Dosing (CrCl 30-59 mL/min) | Initial: 300 mg once daily; Increase to 600 mg as needed [1] | Initial: 300 mg once daily for 3 days, then 300 mg twice daily; Increase to 600 mg twice daily as needed [1] | |
| Key Clinical Finding | A daily dose of 1200 mg provided no additional benefit compared with the 600 mg dose, but caused an increase in adverse reactions. [1] | In clinical trials, exceeding maximum doses have not shown additional benefits, but higher doses have resulted in increase in adverse reactions. [1] |
Resting Motor Threshold (RMT): Defined as the lowest stimulus intensity required to evoke motor evoked potentials (MEPs) of 50 μV in peak-to-peak amplitude in at least 50% of consecutive stimuli administered to the primary motor cortex (M1) with the target muscle at rest. RMT reflects the excitability of a central core of cortical neurons and the integrity of the corticospinal tract. Drugs that modulate voltage-gated ion channels can significantly influence RMT. [2]
Short-Interval Intracortical Inhibition (SICI): Assessed using a paired-pulse paradigm with two sequential stimuli. A conditioning stimulus (CS) with intensity of 70% of the motor threshold is followed by a test stimulus (TS) at an intensity adjusted to produce MEPs of ∼1 mV amplitude, with an interstimulus interval (ISI) of 1-5 ms (typically 3 ms). The ratio of the conditioned MEP amplitude to the test MEP amplitude provides a measure of SICI, which is thought to be mediated by GABAA receptor activity. [6] [2] [7]
Intracortical Facilitation (ICF): Using the same paired-pulse paradigm but with longer ISIs (8-30 ms), ICF reflects glutamatergic excitatory mechanisms influenced by NMDA receptors. Gabapentin has been shown to significantly suppress ICF, indicating reduced cortical excitation. [3] [2]
Cortical Silent Period (CSP): Measured by applying single-pulse TMS at intensities of 120-130% of RMT during tonic contraction of the target muscle (typically at 20% of maximum strength). The CSP is the period of EMG silence following the MEP, with the latter portion (after 50-75 ms) primarily reflecting GABAB-mediated intracortical inhibition. The length of the CSP is manually evaluated from the beginning of EMG suppression until resumption of sustained EMG activity. [6] [2]
Long-Interval Intracortical Inhibition (LICI): Employing a paired-pulse paradigm with two suprathreshold stimuli at longer ISIs (50-150 ms, typically 100 ms), LICI is considered a measure of GABAB receptor activity. When combined with EEG, LICI shows suppression of cortical evoked activity between 75-250 ms following the test stimulus. [5] [8]
The following experimental workflow illustrates the typical methodology for evaluating drug effects on cortical excitability using TMS:
Figure 1: Experimental workflow for TMS pharmacological studies
The combination of TMS with electroencephalography (EEG) allows for more direct assessment of cortical inhibition beyond the motor cortex:
TMS-Evoked Potentials (TEPs): Characteristic positive (P30) and negative (N100) deflections in EEG recordings following single TMS pulses. The N100 component is suggested to reflect GABAB inhibitory activity and serves as a marker of cortical inhibition. [9]
LICI with EEG: Paired-pulse TMS can induce LICI in non-motor regions including the dorsolateral prefrontal cortex (DLPFC) and parietal lobe. Maximal inhibition in these regions occurs between 50-250 ms following the test stimulus, corresponding to known GABAB receptor activity time courses. [5] [8]
Prodrug Design: this compound is a prodrug of gabapentin designed to overcome the saturable absorption limitation of immediate-release gabapentin. It is transported by high-capacity nutrient transporters throughout the gastrointestinal tract, resulting in dose-proportional pharmacokinetics and enhanced bioavailability. [1]
Metabolism and Conversion: Following absorption, this compound is rapidly hydrolyzed to gabapentin by non-specific carboxylesterases, primarily in the liver and peripheral tissues. The active moiety gabapentin then crosses the blood-brain barrier to exert its effects on cortical excitability. [1]
Dosing Considerations: this compound is not interchangeable with other gabapentin products due to differing pharmacokinetic profiles. The extended-release formulation provides sustained delivery, making it particularly suitable for managing RLS symptoms throughout the night. [1]
The following diagram illustrates the proposed mechanism by which this compound modulates cortical inhibition:
Figure 2: Pharmacological mechanism of this compound on cortical inhibition
Equipment Configuration: Use a MagPro stimulator with a figure-of-eight coil (8 cm diameter) connected to EMG recording apparatus. The coil should be positioned flat on the head at a 45° angle from the midline with the handle pointing backward. The induced current should be biphasic with an anterior-posterior direction. [6]
EMG Recording Parameters: Place self-adhesive electrodes on the first dorsal interosseus (FDI) muscle with a ground electrode at the wrist. Filter the EMG signal with a bandwidth of 20-1000 Hz and digitize at a sampling rate of 4 kHz using a Powerlab system. Store MEP recordings for offline analysis. [6]
Stimulation Parameters: Deliver TMS pulses at a frequency of 0.1-0.2 Hz for all protocols to avoid long-lasting modulation of M1 excitability. For CSP measurements, participants should maintain voluntary isometric muscle contraction of the right FDI at approximately 20% of maximal strength. [6]
Inclusion Criteria: Healthy right-handed volunteers (typically n=11-24 per study) aged 20-38 years. Participants should have no psychiatric or neurological history, traumatic brain injury, concussion, or use of central nervous system-active medication. [6]
Exclusion Criteria: History of seizures, presence of pacemakers or metal skull implants, history of fainting, or substance abuse. The study should be approved by the local ethics committee with all participants providing written informed consent. [6]
SICI and LICI Calculation: Compute ratios of conditioned MEP amplitudes to test MEP amplitudes. For SICI, use the formula: SICI = (CS-TS)/TS alone. For LICI, use: LICI = CS/TS. [6]
CSP Duration Measurement: Manually evaluate CSP length from the beginning of EMG activity suppression until the resumption of sustained EMG activity. Use the average of measurements at 120% and 130% RMT intensities for analysis. [6]
Statistical Analysis: Employ repeated measures ANOVA to compare TMS parameters across time points (baseline, 3 hours, 24 hours). Use paired t-tests for specific comparisons with appropriate correction for multiple comparisons. [3]
Research using immediate-release gabapentin demonstrates that a single 800 mg dose significantly modulates intracortical excitability in healthy volunteers. The most consistent findings include:
These findings suggest that gabapentin primarily affects intracortical circuits rather than altering the overall excitability of corticospinal neurons or the membrane threshold properties reflected in motor thresholds.
Direct Evidence for this compound: Currently, no published studies have directly investigated the effects of This compound on TMS measures of cortical inhibition. Existing evidence is extrapolated from studies using immediate-release gabapentin.
Population-Specific Effects: Most research has been conducted in healthy volunteers rather than patient populations with conditions such as RLS where this compound is therapeutically applied.
Comparative Studies: Limited data exists comparing the magnitude and time course of cortical inhibition between gabapentin formulations, or directly correlating TMS measures with clinical efficacy in RLS patients.
Mechanistic Specificity: While gabapentin's effects on ICI and ICF are established, the precise molecular mechanisms linking these physiological changes to GABAergic and glutamatergic systems require further elucidation.
This compound represents an important therapeutic option for RLS with a pharmacological profile conducive to once-daily dosing. Evidence from TMS studies with immediate-release gabapentin indicates significant effects on cortical inhibition, specifically enhancing intracortical inhibition while reducing intracortical facilitation. These findings suggest a mechanism of action that shifts the cortical balance toward reduced excitation and enhanced inhibition, potentially underlying its therapeutic efficacy in neurological disorders characterized by cortical hyperexcitability.
Gabapentin enacarbil is rapidly converted to its active form, gabapentin, after absorption [1] [2]. The active gabapentin does not act on GABA systems despite its structural similarity to GABA. Instead, it exerts its therapeutic effects by selectively binding to the extracellular α2δ-1 subunit of voltage-gated calcium channels [3] [4].
The following diagram illustrates this primary signaling pathway:
This compound mechanism of action pathway.
This compound was engineered specifically to address the unfavorable pharmacokinetic properties of immediate-release gabapentin [1].
| Feature | Gabapentin | This compound |
|---|---|---|
| Transport Mechanism | Low-capacity, saturable L-amino acid transporter (LAT) in small intestine [3] [1] | High-capacity nutrient transporters (MCT-1 & SMVT) along entire GI tract [1] [5] [6] |
| Bioavailability | Dose-dependent and highly variable (27%-60%); decreases as dose increases [3] [1] | High (>90%) and consistent; dose-proportional [5] |
| Dosing Frequency | Three or four times daily due to short half-life [3] | Once-daily dosing [5] |
| Key Clinical Implication | Unpredictable plasma levels, non-linear pharmacokinetics [3] [1] | Predictable, sustained plasma exposure enabling simpler dosing [1] [5] |
The table below summarizes key quantitative data for this compound and its active moiety [3] [5] [2].
| Parameter | Value (for this compound / Active Gabapentin) |
|---|---|
| Time to Peak Plasma Concentration (Tmax) | Rapidly absorbed and converted to gabapentin [5] |
| Oral Bioavailability | >90% for the prodrug [5] |
| Apparent Volume of Distribution | ~76 L [2] |
| Plasma Protein Binding | <3% [2] |
| Metabolism | Rapidly hydrolyzed to gabapentin by nonspecific esterases; no hepatic CYP450 metabolism [5] [2] |
| Route of Elimination | Primarily renal, as gabapentin (94% in urine, 5% in feces) [2] |
| Half-life (t½) | 5.1 - 6.0 hours (for gabapentin) [2] |
| Primary Molecular Target | α2δ-1 subunit of voltage-gated calcium channels [3] [4] |
| Target Binding Affinity | High affinity for α2δ subunit (qualitative data) [3] |
| Recommended Dose (RLS) | 600 mg, once daily in the evening [5] |
Research on this compound's pharmacodynamics and binding relies on several established experimental protocols:
It is critical for researchers to distinguish this compound from traditional cardiovascular calcium channel blockers (CCBs):
This compound is a prodrug of the anticonvulsant gabapentin, specifically designed to overcome the pharmacokinetic limitations of the parent drug [1] [2] [3]. The following table summarizes its core characteristics:
| Attribute | Description |
|---|---|
| IUPAC Name | 2-(1-{[({(1RS)-1-[isobutyryloxy]ethoxy}carbonyl)amino]methyl}cyclohexyl)acetic acid [4] |
| Chemical Formula | C16H27NO6 [4] |
| Drug Class | Gabapentinoid; Alpha-2-delta ligand calcium channel blocker [5] [3] |
| Modality | Small Molecule [4] |
| ATC Code | Not yet assigned [6] |
A key advantage of this compound is its improved pharmacokinetic profile compared to gabapentin. The table below quantifies these enhancements and other vital parameters:
| Parameter | This compound (Prodrug) | Gabapentin (Active Drug) |
|---|---|---|
| Primary Transporters | High-capacity: MCT-1 & SMVT (throughout intestine) [2] | Low-capacity: L-type amino acid transporter (upper intestine only) [2] |
| Oral Bioavailability | ~75% (fed state); 42%-65% (fasting state) [1] | ~60% at 900 mg/day, decreasing to ~27% at 4800 mg/day due to transporter saturation [2] |
| Dose Proportionality | Yes, across a wide dose range (no saturation) [1] [2] | No, absorption becomes saturated at higher doses [2] |
| Plasma Half-Life | 5.1 to 6.0 hours (of gabapentin) [4] | 5 to 7 hours [2] |
| Protein Binding | < 3% (of gabapentin) [4] | < 3% [4] |
| Route of Elimination | Primarily renal (94% as gabapentin) [4] | Renal [2] |
| Key Excipients in Feces | 5% [4] | - |
The mechanism of action for this compound is attributed to its conversion to gabapentin, which binds with high affinity to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system [1] [3]. This binding inhibits calcium influx into presynaptic nerve terminals, reducing the release of excitatory neurotransmitters (e.g., glutamate, substance P) and resulting in analgesic and anticonvulsant effects [3].
Diagram: this compound is absorbed via high-capacity transporters and hydrolyzed to active gabapentin, which binds calcium channels to inhibit neurotransmitter release.
The development of this compound involved numerous clinical trials. According to DrugBank, the clinical trial phases include 6 Phase I, 16 Phase II, 8 Phase III, and 18 Phase IV studies [4]. Key methodological considerations from these trials are summarized below:
| Trial Aspect | Methodological Detail |
|---|---|
| Primary Endpoints (for RLS) | Change in International RLS Rating Scale (IRLS) total score; Clinical Global Impression-Improvement (CGI-I) response [1]. |
| Key Doses Studied (RLS) | 300 mg, 450 mg, 600 mg, 900 mg, 1200 mg once daily [1]. |
| Approved Doses | RLS: 600 mg once daily. Postherpetic Neuralgia (PHN): 600 mg twice daily (1200 mg total) [7]. |
| Dose Justification | FDA approved 600 mg for RLS as higher doses (e.g., 1200 mg) offered no additional efficacy but increased somnolence and dizziness [1]. |
| Critical Design Element | For RLS trials, the single daily dose is administered at about 5:00 PM to align with the diurnal pattern of symptoms [7]. |
For drug development professionals, the this compound case offers several key insights:
Prodrug Strategy for Improved PK: this compound exemplifies a successful prodrug strategy to circumvent the saturation of natural absorption pathways [2] [3]. This approach enabled linear, dose-proportional pharmacokinetics and permitted once-daily dosing, significantly improving patient compliance over the multiple daily doses required with immediate-release gabapentin [2].
Therapeutic Positioning: Recent treatment guidelines from the American Academy of Sleep Medicine now strongly recommend alpha-2-delta ligands like this compound over dopamine agonists for long-term management of Restless Legs Syndrome. This is primarily due to the risk of augmentation—a worsening of symptoms—associated with long-term dopaminergic use [5].
Safety and Monitoring: While not associated with augmentation, this compound carries risks of dizziness, somnolence, and, when combined with opioids, potential respiratory depression [7] [3]. Dosing requires adjustment in patients with renal impairment, as the drug is primarily eliminated unchanged by the kidneys [1] [7].
1. Introduction
Gabapentin enacarbil is a prodrug of gabapentin, approved for treating moderate-to-severe Restless Legs Syndrome (RLS) and Postherpetic Neuralgia (PHN) [1]. It is designed to overcome the saturable absorption limitation of gabapentin itself by utilizing high-capacity nutrient transporters in the intestine [1]. The drug is commercially available as an extended-release (ER) formulation, making dissolution testing a critical quality control tool to ensure consistent performance and desired release profile [1] [2].
2. Rationale for Apparatus Selection
This compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, meaning it has low solubility and high permeability [1]. This property is the primary driver for selecting an appropriate dissolution apparatus.
The following table compares the key features of these two apparatuses.
Table 1: Comparison of USP Apparatus 2 and Apparatus 4
| Feature | USP Apparatus 2 (Paddle) | USP Apparatus 4 (Flow-Through Cell) |
|---|---|---|
| Sink Conditions | Closed system, finite sink conditions [3] | Can be open-loop, providing infinite sink conditions [3] |
| Hydrodynamics | Agitation of bulk medium; can form a cone of drug substance under the paddle [3] | Laminar or turbulent flow directly through a bed of particles [3] |
| Best For | Immediate-release and extended-release tablets [2] | Poorly soluble drugs, modified-release formulations, and implants [2] |
| Biorelevance | Standardized, closed-system model [2] | Can better simulate digestive tract flow; allows for easy pH-change of media [3] [2] |
3. Critical Method Parameters and Development
Developing a discriminating dissolution method for this compound ER tablets involves optimizing several parameters, guided by Quality by Design (QbD) principles [2].
The experimental workflow for method development and validation is outlined below.
Table 2: Key Method Development and Validation Parameters
| Category | Parameter | Consideration for this compound |
|---|---|---|
| Apparatus | Type | USP Apparatus 2 (standard) or 4 (for enhanced biorelevance) [3] [2] |
| Speed / Flow Rate | 50-75 rpm (Paddle); 4-8 mL/min (Flow-Through) [3] | |
| Medium | Volume | 500 mL (mini) or 900 mL (standard) or continuous flow (App 4) [4] [3] |
| pH & Composition | pH 6.8 phosphate buffer with 1-2% SDS to achieve sink conditions [1] | |
| Degassing | Required to prevent bubble formation on tablet surface [3] | |
| Sampling & Analysis | Time Points | Multiple points to define ER profile (e.g., 1, 4, 8, 12, 20, 24h) |
| Filtration | 10 µm polyethylene or glass microfiber filters [3] | |
| Analytical | HPLC-UV or HPLC-DAD for specificity |
This protocol provides a standardized procedure for dissolution testing of this compound ER tablets using USP Apparatus 2 (Paddle).
1. Scope This procedure applies to the dissolution testing of this compound extended-release tablets 600 mg using USP Apparatus 2.
2. Materials and Equipment
3. Procedure Step 1: Preparation of Dissolution Medium Prepare a sufficient volume of dissolution medium (pH 6.8 phosphate buffer with 2% SDS). Degas the medium prior to use [3].
Step 2: Apparatus Setup
Step 3: Introduction of Sample Carefully place one this compound 600 mg tablet into the bottom of each vessel, ensuring it is not stuck to the vessel wall. Immediately start the apparatus and the timer.
Step 4: Sampling Withdraw a suitable aliquot (e.g., 10 mL) from each vessel at specified time intervals: 1, 2, 4, 8, 12, 16, 20, and 24 hours. Immediately replace the volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume. Filter the samples through a 10 µm filter [3].
Step 5: Sample Analysis Analyze the filtered samples using a validated HPLC-UV method. Calculate the cumulative percentage of this compound released at each time point.
4. Acceptance Criteria The dissolution test acceptance criteria should be based on the product's clinical batch profile. A typical example for an ER product might be:
Developing robust ER formulations requires anticipating how they will perform under human physiological conditions. Gabapentin Enacarbil is a prodrug of gabapentin, an anticonvulsant and analgesic drug [1]. It is formulated as a wax matrix ER tablet and is used for conditions like restless legs syndrome and postherpetic neuralgia [2].
The primary challenge is that standard dissolution methods (like USP Apparatus 2 and 4) can underestimate the in vivo dissolution and fail to predict food effects [3]. Food can alter gastrointestinal conditions, affecting drug release and absorption [4]. Biorelevant dissolution tests that simulate the changing environment of the human gut are essential for accurately predicting a drug's performance and reducing the risk of failure in late-stage clinical trials [4] [5].
The core of this application note is based on a study that successfully predicted the oral pharmacokinetics of this compound ER tablets (Regnite) using a convolution-based in vitro-in vivo correlation (IVIVC) approach [3] [6].
The following table summarizes the key experimental findings from the predictive study:
Table 1: Summary of Predictive Dissolution Methodology for this compound ER Tablets
| Aspect | Findings for this compound |
|---|---|
| Predictive Apparatus | USP Apparatus 3 (BioDis) |
| Non-Predictive Apparatuses | USP Apparatus 2 (Paddle) & 4 (Flow-through cell) |
| Successful Prediction | Oral PK profile under fasted state |
| Analytical Technique | Convolution approach for IVIVC |
| Key Advantage | Method can account for food effects by adjusting biorelevant media to simulate fed state conditions. |
This section provides a step-by-step protocol for conducting a biorelevant dissolution study on a wax matrix ER tablet like this compound, based on the cited literature and general principles [3] [4].
Table 2: Example of a Detailed Media Schedule for USP Apparatus 3
| Vessel Sequence | Medium | pH | Residence Time | Purpose |
|---|---|---|---|---|
| Vessel 1 | SGF | 1.2 | 1 hour | Simulate gastric release in fasted state |
| Vessel 2 | SIF | 6.5 | 2 hours | Simulate release in the upper small intestine |
| Vessel 3 | SIF | 6.5 | 2 hours | Continue intestinal release simulation |
| Vessels 4+ | SIF | 6.5 | Up to 24 hours | Simulate prolonged release in the lower GI tract |
The overall workflow, from experimental setup to prediction, is illustrated below.
Diagram 1: Workflow for Predicting Pharmacokinetics using Biorelevant Dissolution.
Using USP Apparatus 3 with biorelevant media and a convolution approach provides a powerful tool for predicting the in vivo performance and food effects of this compound ER tablets during the drug development process. This methodology can help optimize formulations, support waivers for certain bioequivalence studies, and de-risk the development of generic ER products by providing early, predictive in vitro data.
Gabapentin enacarbil is a transported prodrug of gabapentin that addresses significant pharmacokinetic limitations associated with immediate-release gabapentin. Unlike gabapentin, which is absorbed via low-capacity nutrient transporters located in a narrow region of the small intestine, this compound is actively absorbed throughout the intestine via high-capacity nutrient transporters (monocarboxylate transporter type 1 and sodium-dependent multivitamin transporter). This fundamental difference allows for dose-proportional exposure with low interpatient variability and sustained plasma concentrations suitable for once-daily dosing. [1] [2]
After absorption, this compound undergoes rapid hydrolysis to gabapentin by non-specific carboxylesterases, primarily in intestinal epithelial cells. The active moiety, gabapentin, binds with high affinity to the α2-δ subunit of voltage-gated calcium channels in the central nervous system. This binding is believed to inhibit calcium influx, resulting in reduced release of excitatory neurotransmitters (including glutamate) and subsequent modulation of neuronal excitability, which underlies its therapeutic effects in RLS. [2] [3]
Table 1: Pharmacokinetic Comparison of Gabapentin Formulations
| Parameter | Gabapentin Immediate-Release | This compound |
|---|---|---|
| Absorption Mechanism | Low-capacity nutrient transporters in upper small intestine | High-capacity transporters throughout intestine |
| Bioavailability | Dose-dependent (decreases with increasing dose) | ≥68% (dose-proportional) |
| Dosing Frequency | Multiple times daily | Once daily |
| Interpatient Variability | High | Low |
| Food Effect | Minimal | Enhanced absorption with food |
The clinical development program for this compound in RLS consisted of multiple randomized, double-blind, placebo-controlled trials that established its efficacy and safety profile. Key studies implemented both parallel-group designs and crossover designs, with treatment durations ranging from 12 weeks to 9 months. [1] [4]
The PIVOT RLS Maintenance study (XP060) utilized a novel two-phase design: a 24-week single-blind active treatment phase followed by a 12-week randomized double-blind withdrawal phase. During the initial phase, all participants received open-label this compound 1200 mg daily. Patients who responded to treatment (defined by specific criteria on the International Restless Legs Scale [IRLS] and Clinical Global Impression-Improvement [CGI-I] scale) were then randomized to continue active medication or switch to placebo. This design efficiently evaluated both initial efficacy and maintenance of effect. [1]
The PIVOT RLS II study (XP053) employed a more conventional 12-week parallel-group design with three arms: this compound 1200 mg, this compound 600 mg, and placebo. This design allowed for simultaneous evaluation of two dose levels against placebo and provided robust data for dose-response relationships. [4]
Clinical trials for this compound implemented standardized inclusion and exclusion criteria to ensure a homogeneous population of patients with moderate-to-severe primary RLS. Key inclusion criteria required participants to be at least 18 years old with a diagnosis of primary RLS based on International RLS Study Group diagnostic criteria. Participants were required to have: [1] [4]
Important exclusion criteria included:
The co-primary efficacy endpoints validated across the this compound clinical development program were:
Mean change from baseline in IRLS total score: The IRLS is a 10-item scale that assesses RLS severity and impact on daily functioning. Each item is scored from 0 to 4, with total scores ranging from 0 to 40 (higher scores indicate greater severity). Assessments were conducted at baseline and scheduled visits throughout the treatment period. [4] [5]
Proportion of CGI-I responders: The Clinical Global Impression-Improvement scale is a single-item clinician-rated instrument that assesses change in clinical condition from baseline on a 7-point scale ranging from 1 ("very much improved") to 7 ("very much worse"). Responders were typically defined as those scoring 1 ("very much improved") or 2 ("much improved") at the endpoint assessment. [4] [5]
In the maintenance study, the primary endpoint was proportion of patients experiencing relapse during the double-blind phase, defined as either: (1) worsening of RLS symptoms (increase of ≥6 points in IRLS total score to a score ≥15 plus a rating of "much worse" or "very much worse" on the Clinical Global Impression of Change [CGI-C] scale on two consecutive visits at least one week apart), or (2) withdrawal due to lack of efficacy. [1]
Secondary endpoints provided comprehensive assessment of RLS symptoms and impacts:
Subjective sleep measures: Evaluated using the Post-Sleep Questionnaire (PSQ), Pittsburgh Sleep Diary, and Medical Outcomes Study (MOS) Sleep Scale. These instruments captured sleep onset, maintenance, quality, and adequacy. [4]
Suggested Immobilization Test (SIT): Assesss sensory and motor components of RLS by measuring discomfort and periodic limb movements during a controlled rest period. [6] [7]
Pain assessments: Included numerical rating scales for pain intensity, with responders defined as those achieving ≥30% improvement from baseline. [8]
Quality of life measures: Evaluated using the RLS-Quality of Life Questionnaire. [1]
Table 2: Efficacy Assessment Instruments in this compound Trials
| Assessment | Domain Measured | Scoring & Interpretation | Assessment Schedule |
|---|---|---|---|
| IRLS | RLS severity and impact | 0-40 scale; higher scores = greater severity | Baseline, Weeks 1, 2, 4, 6, 8, 10, 12, 24 |
| CGI-I | Global improvement | 1-7 scale; 1-2 = responder | Weeks 1, 2, 4, 6, 8, 10, 12, 24 |
| PSQ | Sleep parameters | Categorical and continuous scales | Daily diaries |
| SIT | Sensory and motor symptoms during rest | Discomfort scale and PLM measurements | Baseline, Weeks 12, 24 |
| Pain NRS | Pain intensity | 0-10 scale; ≥30% improvement = responder | Baseline, Weeks 12, 24 |
Safety monitoring in this compound trials followed standardized protocols consistent with regulatory requirements for central nervous system-active drugs. All treatment-emergent adverse events (TEAEs) were recorded throughout the study periods, with careful attention to onset, severity, duration, and relationship to study drug. [1] [4]
Systematic assessments included:
The most commonly reported adverse events across trials were somnolence (18.0%-21.7% with this compound vs 2.1% with placebo) and dizziness (10.4%-24.3% with this compound vs 5.2% with placebo). These events were generally mild to moderate in severity and often transient. [4] [2]
Special attention was paid to potential dose-dependent effects, with higher rates of somnolence and dizziness observed at the 1200 mg dose compared to the 600 mg dose. Safety monitoring continued throughout active treatment and included a taper period (typically 7 days) upon treatment discontinuation to minimize potential withdrawal effects. [4] [2]
Efficacy analyses were primarily conducted on the modified intent-to-treat population, defined as all randomized patients who received at least one dose of study medication and had at least one post-baseline efficacy assessment. [5]
For continuous endpoints such as the IRLS total score, mixed models for repeated measures (MMRM) were typically employed, incorporating fixed effects for treatment, visit, treatment-by-visit interaction, and baseline score as a covariate. For categorical endpoints such as CGI-I response, logistic regression models were used with factors for treatment and baseline value. [5]
The primary timepoint for efficacy assessment in acute studies was Week 12, using last observation carried forward (LOCF) to handle missing data. Sensitivity analyses often included observed case analyses to confirm the robustness of findings. [4]
Pooled analyses across multiple trials enabled evaluation of treatment effects in key subgroups. Notably, one analysis assessed the impact of prior dopamine agonist exposure on treatment response, finding no significant differences in efficacy between dopamine agonist-naive and dopamine agonist-exposed patients. [5]
Additional analyses identified predictors of clinical response, demonstrating that baseline and change from baseline in SIT discomfort scores, along with changes in sleep quality, were prominent predictors of treatment response to both this compound and placebo. [6] [7]
Correlational analyses revealed significant relationships between different efficacy domains. Moderate to strong correlations were observed between changes in IRLS scores and changes in subjective sleep measures (r values not reported) and between changes in IRLS scores and pain scores (r=0.54-0.70, p<0.0001). [8]
Clinical trials established two effective dosing strategies for this compound in RLS:
To optimize tolerability, studies implemented gradual titration schedules. In most trials, treatment was initiated with 600 mg daily for 3 days, then increased to the target maintenance dose (600 mg or 1200 mg) beginning on day 4. This approach minimized initial exposure while allowing patients to acclimatize to medication effects. [4]
Administration instructions standardized across trials required patients to take medication once daily at approximately 5:00 PM with food. This timing was selected to align with the typical diurnal pattern of RLS symptoms while maximizing drug exposure during evening and nighttime hours when symptoms are most problematic. The requirement for administration with food was based on pharmacokinetic studies demonstrating enhanced bioavailability under fed conditions. [1] [4] [2]
Formal pharmacokinetic studies established the need for dose adjustment in renal impairment, as gabapentin is primarily eliminated unchanged by renal excretion. Specific guidelines include:
No dedicated hepatic impairment studies were conducted, but as this compound undergoes minimal hepatic metabolism, dose adjustments are likely unnecessary in this population.
The following diagram illustrates the design and implementation workflow for a comprehensive clinical trial of this compound in RLS:
Figure 1: Clinical Trial Implementation Workflow for this compound in RLS
The comprehensive clinical trial program for this compound in moderate-to-severe primary RLS has established robust methodologies for evaluating efficacy, safety, and dosing of this non-dopaminergic treatment option. Key elements of successful trial design include:
These well-validated approaches provide a solid foundation for future clinical trials of RLS treatments and offer clinicians evidence-based protocols for assessing treatment response in clinical practice.
This compound is a prodrug of gabapentin, specifically designed to enhance the bioavailability and dosing convenience of gabapentin therapy through improved absorption across the gastrointestinal tract. Like its active metabolite, it is prescribed for neuropathic pain and restless legs syndrome, requiring precise analytical methods for quality control in pharmaceutical development. The chemical structure of this compound presents significant analytical challenges due to the lack of a strong chromophore, which results in low ultraviolet absorption and consequently reduced detection sensitivity in conventional HPLC-UV systems [1]. This limitation necessitates either sophisticated detection techniques or strategic chemical modification to enable accurate quantification.
The development and validation of a reliable HPLC method for this compound must address these inherent physicochemical properties while satisfying regulatory requirements for pharmaceutical quality control. The International Conference on Harmonization (ICH) guidelines provide a comprehensive framework for analytical method validation, ensuring that the developed procedures yield consistent, accurate, and reproducible results suitable for regulatory submissions [2] [3]. This application note presents a detailed protocol for the HPLC analysis of this compound, incorporating validated procedures for specificity, linearity, accuracy, precision, and robustness, with particular emphasis on addressing its unique analytical challenges through optimized chromatographic conditions and sample preparation techniques.
The development of an effective HPLC method for this compound begins with strategic selection of chromatographic parameters based on the molecule's chemical properties. Reverse-phase chromatography employing a C18 stationary phase has demonstrated optimal performance for gabapentin analogs, providing sufficient retention and peak symmetry for accurate quantification [4]. The initial method should utilize a Waters Symmetry C18 column or equivalent (250 × 4.6 mm, 5 μm) maintained at 32°C, with a flow rate of 1.0 mL/min and injection volume of 10 μL [5]. For detection wavelength selection, a diode array detector (DAD) should be employed to identify the maximum absorption (λmax); for underivatized this compound, detection at 275 nm has proven effective based on gabapentin studies, though derivatization approaches may enable detection at higher wavelengths with improved sensitivity [4] [1].
Mobile phase composition requires careful optimization to balance adequate analyte retention with reasonable run times. A binary system consisting of methanol and potassium dihydrogen orthophosphate (20:80, v/v) adjusted to pH 6.2 with 10% NaOH provides an effective starting point [4]. The aqueous buffer concentration and pH significantly impact peak shape and retention time, necessitating systematic evaluation. For this compound, which contains both acidic and basic functional groups, mobile phase pH control is critical for suppressing ionization and achieving consistent retention. The method should demonstrate separation efficiency with a resolution factor >2.0 between the analyte and potential impurities, tailing factor <1.5, and theoretical plate count >2000 [3] [6]. System suitability tests must be established to verify these parameters before proceeding with validation.
To overcome the inherent sensitivity limitations of this compound, a pre-column derivatization approach is recommended. The protocol should incorporate reaction with catechol reagent using 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as catalyst [1]. This derivatization introduces a chromophore to the molecule, resulting in a bathochromic shift to 300 nm with significantly enhanced molar absorptivity. The reaction proceeds for 24 hours under inert atmosphere, followed by purification via silica column chromatography using dichloromethane:methanol (90:10) as mobile phase [1]. The derivatized compound exhibits improved chromatographic behavior and detection sensitivity, enabling reliable quantification at low concentrations typically required for impurity profiling and dissolution testing.
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Waters Symmetry C18 (250 × 4.6 mm, 5 μm) | Balanced efficiency and back pressure |
| Mobile Phase | Methanol:Potassium dihydrogen phosphate (20:80, v/v) | Optimal retention and peak shape |
| pH | 6.2 (adjusted with 10% NaOH) | Ion suppression for consistent retention |
| Flow Rate | 1.0 mL/min | Reasonable analysis time with good resolution |
| Detection | UV at 275 nm (underivatized) or 300 nm (derivatized) | Maximum sensitivity with minimal interference |
| Injection Volume | 10 μL | Balance of sensitivity and column loading |
| Column Temperature | 32°C | Retention time reproducibility |
Specificity demonstrates the method's ability to uniquely identify and quantify this compound in the presence of potential interferents, including impurities, degradants, and matrix components. Forced degradation studies should be conducted under various stress conditions to verify method selectivity and establish stability-indicating capabilities [3]. Prepare this compound solutions at approximately 1 mg/mL and subject them to: acid degradation (1M HCl, room temperature, 12 hours), base degradation (1M NaOH, room temperature, 12 hours), oxidative degradation (10% H₂O₂, room temperature, 12 hours), thermal degradation (105°C, 12 hours), and photodegradation (4500 lx, 48 hours) [3]. After stress treatment, neutralize acid/base samples to mobile phase pH before injection to prevent column damage. The method is specific if peak purity index >0.999 for the main peak using DAD detection, and resolution from the nearest degradant peak is >2.0 [3] [6].
Linearity establishes that the analytical response is directly proportional to this compound concentration within a specified range. Prepare a minimum of five standard solutions covering 50-150% of the target concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%). For assay methods, a typical range is 80-120% of test concentration, while for impurity methods, the range should extend from LOQ to 120% of specification [2] [3]. Inject each concentration in triplicate and plot peak area versus concentration. Calculate the correlation coefficient (r), y-intercept, and slope of the regression line. The method demonstrates acceptable linearity if r ≥ 0.999 and the y-intercept is not significantly different from zero (p > 0.05) [3]. Visual examination of the residual plot should show random distribution without systematic patterns.
Accuracy验证方法测量值与真实值的接近程度,而精密度则评估测量值的分散程度。通过回收率研究评估准确性:制备已知浓度的样品(相当于目标浓度的80%、100%和120%),每个浓度水平三份,并计算测得浓度与加入浓度的百分比回收率 [3]。平均回收率应在98.0–102.0%之间,相对标准偏差(RSD)<2.0% [3]。
精密度应在两个层面上进行评估:重复性(方法精密度)和中间精密度。重复性通过在同一天、由同一位分析员、使用同一仪器对均匀样品进行六次测定来评估。中间精密度通过在不同日期、由不同分析员、使用不同仪器重复上述操作来评估。将重复性和中间精密度实验的所有12个结果合并计算总体RSD,应<2.0% [3]。对于杂质检测,在定量限附近可接受更宽松的标准。
Table 2: Method Validation Acceptance Criteria for this compound HPLC Assay
| Validation Parameter | Experimental Requirements | Acceptance Criteria |
|---|---|---|
| Specificity | No interference from blanks, placebos, degradants | Resolution > 2.0; Peak purity > 0.999 |
| Linearity | 5 concentrations, 3 injections each | Correlation coefficient (r) ≥ 0.999 |
| Accuracy | 3 concentrations, 3 replicates each | Mean recovery 98-102%; RSD < 2.0% |
| Repeatability | 6 determinations at 100% concentration | RSD < 2.0% |
| Intermediate Precision | 2 analysts, 2 instruments, 2 days | Overall RSD < 2.0% for 12 results |
| LOD | Signal-to-noise ratio | S/N ≥ 3 |
| LOQ | Signal-to-noise ratio and precision | S/N ≥ 10; RSD < 2.0% |
| Robustness | Deliberate variations in critical parameters | RSD of results < 2.0% |
LOD and LOQ determine the lowest concentrations of this compound that can be reliably detected and quantified, respectively. Employ the signal-to-noise ratio method by preparing serial dilutions of a standard solution and injecting each [3]. LOD is defined as the concentration yielding a signal-to-noise ratio (S/N) ≥ 3:1, while LOQ requires S/N ≥ 10:1 [3]. For LOQ verification, prepare six independent samples at the LOQ concentration and inject each once. The method demonstrates acceptable LOQ if the relative standard deviation of the peak areas is ≤ 2.0% [3]. Document the determination with chromatograms of blank solvent, concentrated solution, and LOQ-level solution to demonstrate the noise measurement and peak identification. For this compound, the derivatization approach has demonstrated significantly improved LOD and LOQ values (e.g., LOD of 0.5×10⁻⁶ mg/mL and LOQ of 1.5×10⁻⁶ mg/mL for gabapentin), making it particularly suitable for impurity profiling and low-dose formulations [1].
Robustness evaluates the method's resilience to deliberate, minor variations in analytical parameters, identifying critical factors that require strict control. Vary one parameter at a time while keeping others constant and evaluate system suitability [3]. Critical parameters to evaluate include: mobile phase ratio (±5%), mobile phase pH (±0.2 units), flow rate (±10%), column temperature (±5°C), and detection wavelength (±5 nm) [3]. Additionally, test columns from three different manufacturers or lots to evaluate column robustness. For each variation, inject two standard and two sample solutions, and calculate the assay content [3]. The method is robust if the relative standard deviation across all variations is <2.0% and system suitability criteria are maintained throughout [5]. System suitability tests must be incorporated into the final method protocol to ensure consistent performance during routine use.
The derivatization protocol enhances detection sensitivity for this compound, crucial for accurate quantification. Weigh accurately approximately 171.2 mg of this compound (1 mmole) and transfer to a round-bottom flask. Add 110.1 mg of catechol (1 mmole) and 191 mg of EDCI coupling agent (1.23 mmoles) [1]. Evacuate the flask and maintain under argon atmosphere for 30 minutes to prevent oxidative degradation. Add 122 mg of DMAP catalyst (1 mmole) and stir the reaction mixture for 24 hours at room temperature. Monitor reaction completion by TLC using dichloromethane:methanol (90:10) mobile phase. Purify the crude product by silica gel column chromatography using the same solvent system. Evaporate the fractions containing the derivatized product under reduced pressure and characterize the structure by FTIR and MS spectroscopy. The derivatized standard should be stored in airtight containers at -20°C for long-term stability.
Forced degradation studies establish the stability-indicating capability of the method by demonstrating separation of degradants from the main peak. Prepare a stock solution of this compound at 1 mg/mL in appropriate solvent. Aliquot 10 mL of stock solution into separate containers for each stress condition [3]:
After stress treatment, neutralize acid and base samples to pH 6.2, then dilute to appropriate concentration with mobile phase. Inject each sample and compare chromatograms with untreated controls. Calculate mass balance for each stress condition (sum of % main peak + % degradants) which should be 98-102% [3].
Diagram 1: Forced Degradation Study Workflow for this compound
Consistent mobile phase preparation is critical for reproducible retention times and stable baselines. To prepare 1L of potassium dihydrogen phosphate buffer, weigh 3.811 g of KH₂PO₄ and dissolve in 800 mL of double-distilled water [4]. Adjust to pH 6.2 using 10% NaOH solution with constant stirring, then transfer to a 1L volumetric flask and dilute to volume with water. Filter through a 0.45 μm nylon membrane under vacuum. Prepare the mobile phase by mixing 200 mL methanol with 800 mL buffer (20:80, v/v) [4]. Degas by sonication for 15 minutes or sparging with helium. Prime the HPLC system with mobile phase for 30 minutes, then equilibrate the column at a flow rate of 1.0 mL/min for at least 60 minutes or until stable baseline is achieved. Monitor system pressure and baselines during equilibration; significant drift or noise indicates inadequate equilibration or mobile phase issues.
System suitability tests verify that the complete chromatographic system is adequate for the intended analysis and must be performed before each analytical run. Prepare system suitability solution containing this compound at target concentration with appropriate resolution compounds. Inject this solution in six replicates and evaluate the following parameters: retention time RSD ≤ 1.0%, peak area RSD ≤ 2.0%, tailing factor ≤ 1.5, theoretical plates ≥ 2000, and resolution ≥ 2.0 from the nearest eluting peak [3] [6]. Document all system suitability results in the analytical notebook. If any parameter falls outside acceptance criteria, troubleshoot and rectify the issue before proceeding with sample analysis. Establish appropriate action limits for system pressure and baseline noise as additional performance indicators.
Evaluate the stability of analytical solutions under various storage conditions to define expiration dates. Prepare this compound standard and sample solutions and store at room temperature (25°C), refrigerated (4°C), and in the autosampler tray. Inject these solutions at predetermined time points (0, 4, 6, 8, 10, 12, 18, 24 hours) and compare peak areas and appearance with freshly prepared standards [3]. Solutions are considered stable if the % difference from initial value is ≤ 2.0% and no significant peak deterioration or additional peaks are observed. Include quality control samples at low, medium, and high concentrations in each analytical run to verify ongoing method performance. The analytical run is acceptable if all QC samples are within 15% of their nominal values, with at least 67% of all QCs and 50% at each concentration meeting this criterion [6].
The HPLC method validation protocol outlined in this application note provides a comprehensive framework for the reliable quantification of this compound in pharmaceutical formulations. The incorporation of a derivatization step addresses the inherent sensitivity challenges, while the systematic validation approach ensures regulatory compliance with ICH guidelines. The detailed experimental protocols for forced degradation studies, method robustness testing, and system suitability establish the stability-indicating capability and operational reliability of the method.
Implementation of this validated method enables accurate quality control of this compound throughout its product lifecycle, from formulation development to commercial batch release. The robustness studies identify critical method parameters requiring strict control during routine use, thereby enhancing method reproducibility across different laboratories and instruments. Following the detailed protocols and acceptance criteria described herein will ensure generation of reliable, defensible analytical data suitable for regulatory submissions and quality decision-making.
The need for dosage adjustment in renal impairment stems from the pharmacokinetic profile of gabapentin enacarbil. This prodrug is hydrolyzed to gabapentin after absorption, and gabapentin is eliminated primarily by renal excretion as unchanged drug [1] [2].
A key population pharmacokinetic analysis found that the oral clearance (CL/F) of gabapentin, after administration of this compound, is proportionally related to creatinine clearance (CrCL). The analysis showed an approximately 1.6-fold decrease in gabapentin CL/F for every 2-fold decrease in CrCL [3] [1]. In patients with end-stage renal disease (ESRD), hemodialysis effectively removes gabapentin from the systemic circulation, with a mean of 28.6% of the gabapentin dose recovered during a 3- to 4-hour hemodialysis session [3] [1].
Dosing must be adjusted based on the patient's creatinine clearance (CrCL) and varies by indication. The following tables summarize the recommended dosage adjustments for Restless Legs Syndrome (RLS) and Postherpetic Neuralgia (PHN). Note that the brand name Horizant is not recommended for RLS in patients with a CrCL less than 15 mL/min who are on hemodialysis [4] [5].
Table 1: Dosing for Restless Legs Syndrome (RLS)
| Creatinine Clearance (CrCL) | Recommended this compound (Horizant) Dosage |
|---|---|
| ≥ 60 mL/min | 600 mg once daily with the evening meal (at about 5 PM) |
| 30 - 59 mL/min | Initial: 300 mg once daily with the evening meal. May increase to: 600 mg once daily as needed. | | 15 - 29 mL/min | 300 mg once daily with the evening meal. | | < 15 mL/min (not on hemodialysis) | 300 mg every other day with the evening meal. |
Table 2: Dosing for Postherpetic Neuralgia (PHN)
| Creatinine Clearance (CrCL) | Recommended this compound (Horizant) Dosage |
|---|
| ≥ 60 mL/min | Day 1-3: 600 mg once daily in the morning. Maintenance (Day 4+): 600 mg twice daily. | | 30 - 59 mL/min | Day 1-3: 300 mg once daily in the morning. Maintenance (Day 4+): 300 mg twice daily; may increase to 600 mg twice daily if needed. | | 15 - 29 mL/min | Day 1 & 3: 300 mg in the morning. Maintenance (Day 4+): 300 mg once daily in the morning; may increase to 300 mg twice daily if needed. | | < 15 mL/min (not on hemodialysis) | Maintenance: 300 mg every other day in the morning; may increase to 300 mg once daily in the morning if needed. | | < 15 mL/min (on hemodialysis) | Maintenance: 300 mg following every dialysis session; may increase to 600 mg following every dialysis if needed. |
While the provided search results lack the granular, step-by-step laboratory methodology you require, they do summarize the design of a key clinical pharmacokinetic study that informed the dosing recommendations.
The exact mechanism by which gabapentin (the active moiety) relieves RLS or PHN symptoms is not fully understood [2] [7]. It is a structural analogue of gamma-aminobutyric acid (GABA) but does not interact significantly with GABA receptors [7]. Proposed mechanisms include modulation of voltage-gated calcium channels and action on the descending noradrenergic pain pathway [2].
The diagram below illustrates the journey of this compound from administration to systemic action, highlighting key pharmacokinetic and pharmacodynamic relationships, particularly the critical role of renal function.
Available information clearly defines the relationship between renal function and this compound clearance, providing a solid basis for the established dosing protocols. However, a full compilation of detailed Application Notes for researchers would require more in-depth data on analytical methods for bioanalysis, precise statistical models from population PK analyses, and comprehensive safety outcomes from clinical trials, which are not fully captured in the current search results.
This compound represents a significant advancement in gabapentin therapy through its innovative prodrug design. As a transported prodrug of gabapentin, it addresses the fundamental limitations of conventional gabapentin formulations, which exhibit saturable, dose-dependent absorption resulting in high interindividual variability and unpredictable exposure. This compound is actively transported throughout the intestinal tract by high-capacity nutrient transporters including monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter, enabling efficient absorption not limited by saturation kinetics [1]. Following absorption, this compound undergoes rapid hydrolysis by nonspecific carboxylesterases primarily in enterocytes, releasing the active moiety gabapentin into systemic circulation [2].
The pharmacokinetic advantages of this compound include sustained, dose-proportional exposure to gabapentin with significantly reduced interindividual variability compared to traditional gabapentin formulations [1] [3]. Clinical studies demonstrate that this compound provides mean bioavailability of 74.1% (CV 19.1%) with individual values ranging from 42% to 100% across studies, a marked improvement over conventional gabapentin which exhibits bioavailability ranging from 5% to 74% at a 600 mg dose [1]. This predictable exposure profile makes this compound particularly amenable to physiologically-based pharmacokinetic (PBPK) modeling and convolution-based approaches that can support drug development, dose selection, and clinical translation across populations.
The convolution approach to pharmacokinetic modeling is particularly well-suited for this compound due to its linear and time-invariant properties after administration. Unlike conventional gabapentin, which displays non-linear kinetics, this compound exhibits dose-proportional exposure across the clinical dose range (300-2400 mg daily) [4]. Meta-analyses of dose-exposure relationships have confirmed the essentially linear relationships for this compound, in contrast to the highly non-linear nature of conventional gabapentin formulations [3]. This linearity is mathematically described by a power model with exponents of 0.925 for bioavailable dose and 0.844 for steady-state concentration, demonstrating near-complete dose proportionality [3].
The convolution integral provides a mathematical framework for predicting drug concentration-time profiles based on the input function (absorption profile) and the system function (disposition characteristics). For this compound, the convolution approach can be represented as:
( C(t) = f(t) * h(t) = \int_0^t f(\tau) \cdot h(t-\tau) , d\tau )
Where ( C(t) ) is the gabapentin concentration at time t, ( f(t) ) represents the input rate of gabapentin from the prodrug, and ( h(t) ) represents the unit impulse response of gabapentin disposition [3] [4]. This approach leverages the superposition principle, allowing the prediction of multiple-dose profiles from single-dose data, which is particularly valuable for clinical trial simulations and dose regimen optimization.
Table 1: Key Pharmacokinetic Parameters of Gabapentin Formulations
| Parameter | Gabapentin Immediate Release | This compound | References |
|---|---|---|---|
| Absorption Mechanism | Saturated L-amino acid transporter in upper small intestine | High-capacity MCT-1 and multivitamin transporters throughout intestinal tract | [1] [2] |
| Bioavailability | 5-74% (dose-dependent) | 42-100% (mean 74.1%, CV 19.1%) | [1] [3] |
| Dose Proportionality | Non-linear (Emax model, ED50 ~3,080 mg/day) | Linear (power model exponent ~0.9) | [3] |
| Tmax (hours) | 2-3 | 5.2-8.2 | [1] [4] |
| Half-life (hours) | 5-7 | 5.1-6.0 | [4] [2] |
| Primary Elimination | Renal (unchanged) | Renal (94% as gabapentin) | [5] [2] |
| Food Effect | Significant | Minimal | [1] [2] |
Software and Computational Requirements: Implementation of the convolution model requires appropriate computational tools. For basic convolution operations, MATLAB (MathWorks), R with deconv package, or Python with SciPy library are suitable. For more advanced PBPK modeling, PK-Sim (Version 9.0 or higher) provides a comprehensive platform with built-in physiological parameters and convolution capabilities [6] [7]. The modeling workflow should be executed on systems with minimum 8 GB RAM and multi-core processors to handle population simulations efficiently.
Data Requirements and Preprocessing:
Model Qualification Protocol:
Table 2: Critical Model Parameters for this compound Convolution
| Parameter | Symbol | Value | Unit | Estimation Method | Variability (CV%) |
|---|---|---|---|---|---|
| Absorption Rate Constant | kₐ | 0.2-0.4 | h⁻¹ | Maximum likelihood | 25-35% |
| Absorption Lag Time | tₗₐg | 0.5-1.0 | h | Bayesian estimation | 15-25% |
| Volume of Distribution | Vd/F | 76 | L | Population fitting | 20-30% |
| Clearance | CL/F | 6.0 | L/h | Nonlinear mixed-effects | 25-40% |
| Intercompartment Clearance | Q | 8.5 | L/h | Two-compartment analysis | 30-45% |
| Peripheral Volume | Vp | 45 | L | Two-compartment analysis | 35-50% |
| Bioavailability | F | 0.74 | Fraction | Absolute bioavailability studies | 19% |
| Renal Clearance Fraction | fᵣ | 0.94 | Fraction | Mass balance studies | 10-15% |
Optimization Algorithm:
Purpose: To establish correlation between in vitro dissolution profiles and in vivo absorption characteristics of this compound, enabling prediction of in vivo performance from in vitro data.
Materials:
Methodology:
Acceptance Criteria: Mean absolute prediction error ≤15% for Cmax and AUC, with no individual value >20% [1].
Population PK Study Protocol:
Special Population Studies:
The convolution approach for this compound has demonstrated excellent predictive performance across multiple studies. Population pharmacokinetic analysis incorporating data from 12 phase 1-3 studies (dose range 300-2400 mg/day) confirmed that gabapentin exposure following this compound administration is dose-proportional and predictable [4]. The model successfully characterized the population parameters with acceptable precision, showing data were similar in subjects with and without restless legs syndrome, supporting the robustness of the approach across populations.
Key performance metrics of the convolution model include:
The convolution approach has been successfully extended to special populations through physiologically-based pharmacokinetic (PBPK) modeling. Recent research has developed and validated a PBPK model for gabapentin in pediatric patients with renal impairment, demonstrating the flexibility of the modeling framework [6] [7]. The workflow for this approach can be visualized as follows:
Figure 1: PBPK Modeling Workflow for Special Populations
The PBPK modeling approach demonstrated that in pediatric patients with renal impairment under 12 years old, gabapentin exposure (AUC₀‑∞) increased substantially compared to healthy children: 2.09-fold for mild RI, 3.30-fold for moderate RI, and 31.67-fold for severe RI [6] [7]. These predictions led to specific dosing recommendations:
This compound demonstrates a favorable drug interaction profile due to its limited metabolism and transporter-based absorption. However, formal drug-drug interaction studies should be conducted following regulatory guidelines.
Protocol for Transporter-Based Interaction Studies:
Existing interaction studies have shown that co-administration with naproxen (MCT-1 substrate) increased gabapentin Css,max by 8% and AUC by 13%, while cimetidine (OCT2 substrate) increased gabapentin AUCss by 24% and decreased renal clearance [5]. These changes were not considered clinically significant, supporting the robust absorption and elimination profile of this compound.
The convolution model enables quantitative clinical trial simulations to optimize dose selection and study design for new indications or populations.
Simulation Protocol:
Application to Pediatric Development:
The convolution approach combined with PBPK modeling supports pediatric dose selection without requiring extensive clinical trials. For adolescents with restless legs syndrome (13-17 years), a Phase I study protocol has been developed using a single 300 mg dose of this compound with intensive PK sampling [8]. This study design leverages the predictable exposure of this compound to enable efficient dose justification for pediatric populations.
Table 3: Model-Informed Dosing Recommendations for Special Populations
| Population | Recommended Dose | Modeling Basis | Clinical Validation |
|---|---|---|---|
| Healthy Adults | 600-1200 mg once daily | Phase 2/3 exposure-response | FDA-approved labeling [2] |
| Mild Renal Impairment | 600 mg bid (adults) | PBPK simulation (2.09× AUC) | Literature data in adults [6] |
| Moderate Renal Impairment | 600 mg qd (adults) | PBPK simulation (3.30× AUC) | Literature data in adults [6] |
| Severe Renal Impairment | 300 mg qod (adults) | PBPK simulation (31.67× AUC) | Literature data in adults [6] |
| Pediatrics (13-17 years) | 300-600 mg once daily | Allometric scaling + PBPK | Phase 1 study planned [8] |
| Elderly | 600 mg once daily | Covariate analysis (renal function) | Population PK analysis [4] |
The convolution-based modeling approach for this compound represents a powerful framework for optimizing therapy across diverse populations. The method successfully leverages the favorable linear pharmacokinetics of this prodrug to predict exposure, support dose selection, and guide clinical use in special populations. The integration of convolution techniques with PBPK modeling has been particularly valuable for addressing challenging scenarios such as pediatric dosing and renal impairment, where clinical data may be limited [6] [7].
Future applications of this modeling approach include:
The robustness of the convolution approach for this compound underscores the value of model-informed drug development for prodrugs with predictable absorption characteristics. As demonstrated through the protocols and applications outlined in these notes, this methodology provides a comprehensive framework for maximizing the therapeutic potential of this compound while ensuring safe and effective use across diverse patient populations.
Gabapentin enacarbil (GEn) is a transported prodrug of gabapentin, designed to overcome the saturable and variable absorption of oral gabapentin. Unlike gabapentin, which uses a low-capacity transporter in the upper small intestine, GEn is absorbed via high-capacity nutrient transporters like monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT) throughout the intestinal tract [1] [2]. This results in sustained, dose-proportional gabapentin exposure and significantly higher, more predictable bioavailability [3] [4]. These properties make GEn an ideal candidate for population pharmacokinetic (PopPK) modeling to support drug development and dosing recommendations.
Population PK analysis from 12 phase 1-3 studies established a robust model for GEn. The data showed that gabapentin exposure was dose-proportional over a wide range (300–6000 mg) and consistent between healthy adults and patients with Restless Legs Syndrome (RLS) [5] [4]. The following table summarizes the key pharmacokinetic parameters of gabapentin after GEn administration.
Table 1: Summary of Gabapentin Pharmacokinetic Parameters After GEn Administration in Healthy Volunteers
| Parameter | Value Range (Mean) | Comments |
|---|---|---|
| Bioavailability | 64.8% - 82.9% (Overall mean: 74.1%) [2] | Low interindividual variability (CV: 19.1%); individual range: 42% to 100% [2]. |
| C~max~ (after 1200 mg) | 6.4 - 7.9 μg/mL [2] | Consistent across studies. |
| T~max~ (after 1200 mg) | 5.2 - 8.2 hours [2] | Reflects extended-release profile. |
| AUC (after 1200 mg) | 70.8 - 109.4 μg·h/mL [2] | AUC~0-inf~ or AUC~ss~. |
| Renal Clearance (CL/F) | 3.2 mL/min/kg [6] | Proportional to creatinine clearance; involves glomerular filtration and tubular secretion via OCT2 [1] [6]. |
The relationships between GEn dose, its absorption and conversion, and the resulting gabapentin exposure can be visualized in the following pathway.
The PopPK model for GEn was developed using a nonlinear mixed-effects modeling (NONMEM) approach [4]. Data from 12 clinical studies were pooled, and the model was evaluated to understand the relationship between gabapentin exposure and clinical outcomes.
3.1. Model Development Workflow The process for developing and validating the population PK model is outlined below.
3.2. Base Model Structure
3.3. Covariate Analysis The model evaluated the influence of demographic and physiological factors (e.g., renal function, body weight) on key PK parameters like apparent clearance (CL/F) and volume of distribution (V/F). Renal function is a critical covariate, as gabapentin is eliminated unchanged by the kidneys [6].
3.4. Model Evaluation
4.1. Protocol: PopPK Clinical Study Design (Example) This protocol outlines a standard design for a study generating data suitable for PopPK analysis.
4.2. Protocol: Drug-Drug Interaction (DDI) Study GEn has a low potential for metabolic DDIs but can interact at the level of transport and renal excretion.
The consistency of GEn's pharmacokinetics is demonstrated by pooling data from multiple studies, as shown below.
Table 2: Inter-Study Consistency of Gabapentin PK After a Single 1200 mg GEn Dose (Fed State)
| Study ID | N | C~max~ (μg/mL) | T~max~ (h) | AUC (μg·h/mL) | Bioavailability (%) |
|---|---|---|---|---|---|
| XP-022 | 10 | 7.9 | 8.2 | 109.4 | 82.9 |
| XP-044 | 12 | 7.5 | 7.0 | 101.3 | 76.8 |
| XP-057 | 12 | 6.4 | 5.2 | 70.8 | 64.8 |
| Overall Mean | - | ~7.3 | ~6.8 | ~93.8 | 74.1 |
Source: Adapted from pooled analysis of 6 phase I studies [2].
Gabapentin enacarbil is a transporter-mediated prodrug of gabapentin that was specifically engineered to overcome the pharmacokinetic limitations of its parent compound. While gabapentin itself suffers from nonlinear absorption and low bioavailability due to saturation of its uptake transporters in the upper intestine, this compound utilizes high-capacity nutrient transporters distributed throughout the intestinal tract, resulting in substantially improved dose proportionality and consistent systemic exposure. This engineered improvement in absorption characteristics makes this compound particularly valuable for clinical applications requiring sustained gabapentin exposure, such as restless legs syndrome (RLS) and postherpetic neuralgia (PHN).
The strategic molecular design of this compound enables it to serve as a substrate for both the monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT), which are broadly distributed throughout the intestine and exhibit substantially higher transport capacity compared to the amino acid transporters utilized by gabapentin itself [1] [2]. This fundamental difference in absorption pathways allows this compound to bypass the saturation issues that plague traditional gabapentin therapy, particularly at higher clinically relevant doses. Following absorption, this compound undergoes rapid enzymatic hydrolysis by nonspecific carboxylesterases primarily in enterocytes, releasing active gabapentin along with natural metabolites including carbon dioxide, acetaldehyde, and isobutyric acid [2].
The absorption of this compound is significantly influenced by food co-administration, with meal composition playing a measurable role in the extent of exposure enhancement. A randomized, open-label, crossover study conducted in healthy adults demonstrated that administration with food consistently enhanced gabapentin exposure regardless of meal composition, though the magnitude of effect varied with fat content [3].
Table 1: Effect of Food on Gabapentin Pharmacokinetics Following this compound (1200 mg) Administration
| Condition | Bioavailability (% Urinary Recovery) | Change in AUCinf vs Fasted | tmax Pattern |
|---|---|---|---|
| Fasted | 42.0 ± 6.1% | Reference | Baseline |
| Low-fat meal (200-300 kcal, ~6% fat) | 64.3 ± 13.2% | ↑23% | No significant delay |
| Moderate-fat meal (500-600 kcal, ~30% fat) | 64.9 ± 16.9% | ↑31% | Trend for delayed absorption |
| High-fat meal (1000 kcal, ~50% fat) | 76.1 ± 14.4% | ↑40% | Trend for delayed absorption |
The data demonstrate a clear exposure enhancement with food co-administration, with bioavailability increasing from 42.0% under fasted conditions to 76.1% following a high-fat meal [3]. This represents an 81% increase in absolute bioavailability when this compound is administered with food. While the rate of absorption (as indicated by tmax) was not significantly delayed with low-fat meals, moderate- and high-fat meals showed trends toward delayed absorption, though this did not diminish the overall exposure benefits [3].
Table 2: Comparative Pharmacokinetics of Gabapentin Formulations
| Parameter | This compound | Immediate-Release Gabapentin |
|---|---|---|
| Transport Mechanism | MCT-1, SMVT (high-capacity) | L-type amino acid transporter (saturable) |
| Site of Absorption | Throughout intestine | Primarily upper intestine |
| Dose Proportionality | Linear up to 2,800 mg | Nonlinear (decreasing bioavailability with dose) |
| Absolute Bioavailability | 42%-76% (dose-dependent) | 27%-60% (dose-dependent) |
| Food Effect | Significant enhancement with food | Slight effect on rate, not extent |
| Dosing Frequency | Once or twice daily | Three times daily |
The extended-release formulation of this compound provides sustained plasma concentrations over 24 hours, which is particularly advantageous for managing RLS symptoms that typically worsen in the evening and night [4]. This sustained exposure profile, combined with the food-enhanced bioavailability, allows for more predictable dose-response relationships compared to immediate-release gabapentin, which shows decreasing bioavailability with increasing doses due to transporter saturation [1].
The following diagram illustrates the complete absorption and conversion pathway of this compound:
The molecular design of this compound enables it to be recognized by high-capacity nutrient transporters that are broadly distributed throughout the gastrointestinal tract, in contrast to gabapentin itself, which relies on saturable amino acid transporters primarily located in the upper intestine [1] [2]. This fundamental difference accounts for the superior absorption characteristics of the prodrug, particularly its linear, dose-proportional pharmacokinetics across the clinical dose range. Following transporter-mediated uptake into intestinal enterocytes, this compound undergoes rapid and extensive hydrolysis by nonspecific carboxylesterases, enzymes that are abundantly expressed in intestinal cells and, to a lesser extent, in the liver [2].
The hydrolysis reaction cleaves the prodrug into its active moiety, gabapentin, along with natural metabolites including isobutyric acid, acetaldehyde, and carbon dioxide [2]. The efficiency of this conversion process is evidenced by the minimal systemic exposure to the intact prodrug, with plasma concentrations of this compound typically measuring less than 2% of corresponding gabapentin concentrations [2]. The extended-release profile of this compound formulations provides sustained gabapentin delivery over 24 hours, maintaining therapeutic concentrations with less fluctuation than immediate-release gabapentin products [5].
Although the exact mechanism of action in RLS and PHN has not been definitively established, gabapentin is known to bind with high affinity to the α2δ subunit of voltage-gated calcium channels in the central nervous system [6] [2]. This binding results in modulation of calcium currents and subsequent reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P [2] [5]. The downstream effect is a reduction in neuronal hyperexcitability, which likely underlies the therapeutic benefits in both neuropathic pain conditions and sensorimotor disorders like RLS [2].
Based on the substantial food effect observed in pharmacokinetic studies, this compound should be consistently administered with food to optimize bioavailability and maintain stable therapeutic exposure [3] [7]. The following clinical administration protocols are recommended:
Restless Legs Syndrome: 600 mg once daily taken at approximately 5:00 PM with food [7]. This timing aligns with the circadian pattern of RLS symptom exacerbation in the evening and nighttime hours while leveraging the evening meal to enhance absorption.
Postherpetic Neuralgia: Initiate with 600 mg once daily in the morning with food for 3 days, then increase to 600 mg twice daily (morning and evening) with food on day 4 [7]. The divided dosing provides continuous coverage for persistent neuropathic pain.
Dosage Form Instructions: this compound extended-release tablets must be swallowed whole and not crushed, chewed, or split, as this would alter the release profile and potentially cause rapid dose dumping [7].
Renal Impairment: Dose adjustment is necessary in patients with renal impairment (creatinine clearance <90 mL/min) as gabapentin is primarily eliminated unchanged by the kidneys [4] [7]. The degree of dose reduction should be proportional to the reduction in creatinine clearance.
Elderly Patients: While no geriatric-specific problems have been documented, age-related renal function declines may necessitate dose adjustments based on creatinine clearance [7].
Hepatic Impairment: No specific dose adjustments are recommended for hepatic impairment, as this compound is not metabolized by hepatic cytochrome P450 enzymes and undergoes minimal hepatic processing [6].
The following protocol outlines the methodology for evaluating food effects on this compound pharmacokinetics, based on the design used in the seminal study published in the International Journal of Clinical Pharmacology and Therapeutics [3]:
Objective: To evaluate the effect of food with varying fat content on the pharmacokinetics and tolerability of this compound.
Study Design:
Administration Protocol:
Pharmacokinetic Sampling:
Analytical Methods:
Objective: To determine the absolute bioavailability of gabapentin from this compound under fed and fasted conditions.
Methodology:
Key Considerations:
This compound is generally well tolerated, with a safety profile consistent with that of gabapentin. The most common treatment-emergent adverse events reported in clinical trials include dizziness (4 subjects), balance disorder (4 subjects), and somnolence (3 subjects) in a study of 12 healthy adults [3]. These adverse events were universally rated as mild in intensity, and the enhanced bioavailability achieved with food co-administration did not appear to increase the frequency or severity of adverse effects [3].
Several important safety considerations warrant attention in clinical practice and trial design:
Central Nervous System Effects: Dose-dependent dizziness and somnolence are the most frequently reported adverse effects. Clinical trials have demonstrated that these effects are generally manageable through gradual dose titration and consistent evening administration [4].
Respiratory Depression: Concomitant use with opioids may potentiate respiratory depression, requiring careful monitoring particularly in patients with pre-existing respiratory compromise or those receiving opioid therapy [7].
Psychiatric Effects: As with other gabapentinoids, this compound may cause mood changes, depression, or, in rare cases, suicidal ideation. Patients with pre-existing psychiatric conditions warrant careful monitoring [7].
Withdrawal Syndrome: Abrupt discontinuation may precipitate withdrawal symptoms, including anxiety, insomnia, and pain. Tapering over at least one week is recommended [7].
The extended-release formulation of this compound may offer tolerability advantages over immediate-release gabapentin by minimizing peak-trough fluctuations that contribute to concentration-dependent side effects [5].
The administration of this compound with food significantly enhances gabapentin exposure regardless of the specific fat or caloric content of the meal, with bioavailability increasing from approximately 42% under fasted conditions to as high as 76% with a high-fat meal [3]. This food effect has substantial implications for both clinical practice and drug development:
Clinical Practice: Consistent administration with food is essential to optimize therapeutic efficacy and minimize interindividual variability in drug exposure. The timing of administration (approximately 5:00 PM for RLS) should align with both disease symptom patterns and meal schedules to maximize therapeutic benefit [7].
Drug Development: The demonstrated success of this compound's transporter-targeted prodrug approach provides a validated strategy for overcoming absorption limitations of other compounds with poor bioavailability [1] [2].
Personalized Medicine: The consistent exposure achieved with this compound, particularly when administered with food, reduces the pharmacokinetic variability that often complicates gabapentin therapy, enabling more predictable dose-response relationships [5].
Future research directions should include exploration of the food effect in special populations, particularly elderly patients and those with gastrointestinal disorders that might alter transporter expression or function. Additionally, further characterization of the relationship between meal composition and absorption enhancement could refine administration recommendations to maximize therapeutic benefits while maintaining the favorable safety profile of this engineered prodrug.
FAQ 1: What is the recommended starting and maintenance dose of this compound for RLS?
The recommended dose of this compound for adults with moderate-to-severe primary RLS is 600 mg, taken once daily [1]. This dose is to be administered at about 5:00 PM.
A key piece of evidence from clinical trials is that a 1200 mg once-daily dose provided no additional therapeutic benefit compared to the 600 mg dose but was associated with an increase in adverse reactions [1]. Therefore, the 600 mg dose is both the starting and maintenance dose, and the prescribing information does not outline a titration schedule.
FAQ 2: How should "symptom breakthrough" be investigated and managed in clinical practice or trials?
"Symptom breakthrough" — the re-emergence or worsening of RLS symptoms while on a stable dose — is not typically managed by escalating the dose of this compound. Instead, the 2024 American Academy of Sleep Medicine (AASM) clinical practice guideline recommends a systematic approach to identify and address underlying causes [2] [3] [4].
The following workflow visualizes the clinical decision-making process for managing symptom breakthrough, based on the AASM guideline recommendations.
Supporting Evidence & Rationale for the Workflow:
For research and development purposes, understanding the shift in the treatment landscape is crucial. The table below summarizes the AASM's recommendations for key drug classes in RLS.
| Medication Class | Examples | AASM Recommendation Strength | Key Rationale & Evidence |
|---|---|---|---|
| Alpha-2-Delta Ligands | This compound, Gabapentin, Pregabalin | Strong For [2] [4] | High efficacy, no risk of augmentation. First-line treatment per new guidelines [6] [3]. |
| Dopamine Agonists | Pramipexole, Ropinirole, Rotigotine | Conditional Against (standard use) [2] [4] | High risk of augmentation: long-term use causes symptom worsening, earlier onset, and spread to arms [5] [6]. |
| Intravenous Iron | Ferric carboxymaltose | Strong For (in iron deficiency) [2] [4] | Targets a core pathophysiology (low brain iron). Efficacy supported by multiple RCTs [2] [3]. |
FAQ 1: Why is renal dose adjustment critical for gabapentin enacarbil? Gabapentin, the active moiety released from this compound, is cleared from the body primarily through renal excretion. Its elimination is directly proportional to creatinine clearance (CrCl). A population pharmacokinetic analysis found that gabapentin's oral clearance decreases by approximately 1.6-fold for every 2-fold decrease in CrCl [1]. Without dose adjustment, patients with renal impairment are at a high risk of drug accumulation, leading to an increased incidence of adverse reactions such as dizziness, sedation, and other central nervous system effects [2] [1].
FAQ 2: How do I calculate Creatinine Clearance (CrCl) for dosing? The standard method for calculating CrCl for drug dosing, as referenced in the prescribing information, is the Cockcroft-Gault equation [2] [3]. Please note that dosing recommendations are based on this method and may not directly apply to CrCl values estimated using other equations (e.g., MDRD or CKD-EPI). Always use the method specified in the study protocol or product labeling.
FAQ 3: Are the extended-release formulations (Gralise and Horizant) interchangeable? No. Gralise and Horizant are not interchangeable with each other or with other immediate-release gabapentin products due to significant differences in their pharmacokinetic profiles [2]. They have different indications, dosing schedules, and titration protocols. Horizant (this compound) is the only formulation approved for Restless Legs Syndrome (RLS) [2].
FAQ 4: What is the recommended action for a missed dose? The advice depends on the specific product:
The following tables summarize the recommended dosage adjustments for this compound (Horizant) based on creatinine clearance (CrCl) for its two primary indications.
Table 1: Dosage for Restless Legs Syndrome (RLS) [2] [3]
| Creatinine Clearance (CrCl) | Recommended Dosage |
|---|---|
| ≥ 60 mL/min | 600 mg once daily, at about 5 PM |
| 30 - 59 mL/min | Start at 300 mg once daily; may increase to 600 mg once daily if needed |
| 15 - 29 mL/min | 300 mg once daily |
| < 15 mL/min (not on hemodialysis) | 300 mg every other day |
| < 15 mL/min (on hemodialysis) | Use is not recommended |
Table 2: Dosage for Postherpetic Neuralgia (PHN) [2] [3]
| Creatinine Clearance (CrCl) | Recommended Dosage Regimen |
|---|---|
| ≥ 60 mL/min | 600 mg twice daily (after a 3-day initiation: 600 mg AM x3 days) |
| 30 - 59 mL/min | Initiation: 300 mg in the AM for 3 days. Maintenance: 300 mg twice daily. May increase to 600 mg twice daily if needed. | | 15 - 29 mL/min | Initiation: 300 mg in the AM on Day 1 and Day 3. Maintenance: 300 mg once daily in the AM. May increase to 300 mg twice daily if needed. | | < 15 mL/min (not on hemodialysis) | 300 mg every other day in the AM. May increase to 300 mg once daily if needed. | | < 15 mL/min (on hemodialysis) | 300 mg following each dialysis session. May increase to 600 mg following each session if needed. |
When designing experiments or analyzing data related to this compound in renal impairment, a systematic approach is crucial. The following workflow, based on established troubleshooting principles [4], outlines a logical pathway for investigating dosing regimens.
This protocol emphasizes a step-by-step methodology to ensure accurate and safe dosing in clinical research scenarios involving renal impairment.
This compound is a prodrug of gabapentin, approved for treating Postherpetic Neuralgia and Restless Legs Syndrome (RLS) [1]. It's crucial to understand that This compound is not interchangeable with other gabapentin products due to its different pharmacokinetic profile [1]. The table below summarizes its key dosage information.
| Attribute | Details for this compound (Horizant) |
|---|---|
| Approved Uses | Postherpetic Neuralgia (PHN); Moderate-to-severe Primary Restless Legs Syndrome (RLS) [1] |
| RLS Dosage | 600 mg, taken orally once daily at about 5 PM [1] |
| PHN Dosage | 600 mg, taken orally twice a day [1] |
| Key Distinction | Not interchangeable with other gabapentin products [1] |
The official manufacturer's dosage guide provides the following instructions for discontinuing Horizant. This is the most direct information available from the search results.
| Scenario | Recommended Discontinuation Protocol |
|---|---|
| For RLS (dose of 600 mg/day or less) | "Discontinuation may be done without tapering." [1] |
| For PHN (dose of 600 mg twice daily) | "In patients receiving this drug twice a day, reduce to once daily for 1 week prior to discontinuation." [1] |
General principles of gabapentin withdrawal suggest that symptoms occur because the body has adapted to the medication's presence. Abruptly stopping can lead to an adjustment period with withdrawal symptoms [2]. A gradual reduction under medical supervision is the standard safe approach, though this information is based on data for gabapentin, not the specific enacarbil prodrug [2].
For your technical support center, here are detailed methodologies to bridge the current information gap:
Consult Primary Regulatory and Scientific Sources
Design a Preclinical Assessment Protocol
The following diagram outlines a general workflow for researching a drug's discontinuation protocol, which you can adapt for this compound.
The table below summarizes key pharmacokinetic data from a study on healthy adults who took a single 1,200 mg dose of gabapentin enacarbil under different dietary conditions [1].
| Dietary Condition | Total Calories (kcal) | Fat Content (%) | Gabapentin Bioavailability (%) | AUCinf Increase vs. Fasted |
|---|---|---|---|---|
| Fasted | - | - | 42.0 (6.1) | Baseline |
| Low-Fat Meal | 200 - 300 | ~6% | 64.3 (13.2) | 23% |
| Moderate-Fat Meal | 500 - 600 | ~30% | 64.9 (16.9) | 31% |
| High-Fat Meal | 1000 | ~50% | 76.1 (14.4) | 40% |
Note: Bioavailability data presented as mean (standard deviation). AUCinf = Area under the plasma concentration-time curve from time zero to infinity.
Here are the methodologies from key studies that established the food effect and drug interaction profile of this compound.
This randomized, open-label, crossover study evaluated the effect of meals with varying fat content [1].
Two open-label, three-period studies investigated interactions with naproxen (an MCT-1 substrate) and cimetidine (an OCT2 substrate) [2].
The following diagram illustrates the workflow and key findings from these critical clinical pharmacology studies.
Q1: What is the mechanism behind the food effect on this compound? this compound is a prodrug absorbed by high-capacity nutrient transporters (MCT-1 and SMVT) expressed throughout the intestinal tract [3] [2] [4]. Food is thought to enhance absorption by stimulating gastrointestinal processes like bile flow and prolonging transit time, thereby increasing the availability of the prodrug to these transporters.
Q2: Are there any drug interactions of concern at the transport level? Studies show that co-administration with naproxen (an MCT-1 substrate) or cimetidine (an OCT2 substrate) results in statistically significant but not clinically significant changes in gabapentin exposure. Therefore, no dose adjustments are required for these interactions [2].
Q3: What is the recommended best practice for administering this compound in clinical trials? To ensure consistent and optimal exposure, it is recommended to administer this compound with food. The specific fat content may influence the degree of exposure, so standardizing the meal type in a study protocol can help reduce inter-subject variability [1] [5] [6].
Q4: How can in vitro dissolution testing predict food effects for formulation development? Research indicates that biorelevant dissolution tests using USP Apparatus 3 (BioDis) can successfully predict the in vivo pharmacokinetic profile and the sustained release of the wax-matrix tablet under fasted conditions. This method is valuable for formulation screening and optimizing release characteristics [7].
The core principles for managing gabapentin enacarbil overdose are derived from its pharmacology. As a prodrug, it is rapidly converted into gabapentin in the body [1]. Therefore, overdose management follows the same supportive care approach used for gabapentin poisoning [2].
The table below summarizes the key recommendations from the EXTRIP (Extracorporeal Treatments in Poisoning) workgroup for gabapentin overdose, which are applicable to this compound [2].
| Clinical Aspect | Recommendation for Gabapentin/Gabapentin Enacarbil Overdose |
|---|---|
| Standard Care | Supportive care, including drug discontinuation and symptom management [2]. |
| Primary Toxicity | Isolated overdose typically causes mild, short-lasting effects (e.g., somnolence). Severe symptoms like coma are rare [2]. |
| Major Risk | Co-ingestion with other CNS depressants (e.g., opioids, alcohol), which can lead to profound respiratory depression and death [2] [3]. |
| Use of Extracorporeal Treatment (ECTR) | |
| ∙ For patients with normal kidney function | Suggests against using ECTR [2]. |
| ∙ For patients with decreased kidney function | Suggests using ECTR, especially if coma requires mechanical ventilation [2]. |
For researchers, understanding the metabolic pathway is crucial as it dictates the kinetic profile and the rationale for a prodrug strategy. The following diagram illustrates the conversion of this compound into active gabapentin.
Q1: What is the primary pharmacokinetic advantage of this compound over gabapentin that influences its overdose potential? this compound is absorbed via high-capacity nutrient transporters in the intestine, unlike gabapentin, which uses low-capacity, saturable transporters [1]. This results in higher, more dose-proportional bioavailability and a slower release of gabapentin into the system [1]. In an overdose context, this could lead to sustained and elevated serum levels of gabapentin.
Q2: Why is polysubstance use a critical factor in this compound overdose fatalities? Most fatal outcomes involve co-ingestion, particularly with opioids or other CNS depressants [2] [3]. The combination leads to synergistic respiratory depression. Regulatory bodies like the FDA now require warnings about this interaction on opioid labels [4]. For researchers designing toxicology studies, investigating these synergistic effects is crucial.
Q3: Are there any specific antidotes for this compound overdose? No, there is no specific antidote [2]. Management is entirely supportive. This includes:
Q4: What are the evidence gaps in managing this compound overdose identified by clinical guidelines? The EXTRIP workgroup rated the quality of evidence for their recommendations as "very low," as it was based largely on uncontrolled case series and reports [2]. This highlights a significant area for further research, particularly concerning the kinetics of the prodrug in overdose and the precise role of hemodialysis in different patient populations.
| Interacting Drug Class | Examples | Primary Risk | Key Monitoring Parameters |
|---|---|---|---|
| Opioids [1] [2] | Oxycodone, hydrocodone, morphine, fentanyl | Severe sedation, life-threatening respiratory depression, increased abuse potential [3] [1] | Respiratory rate, oxygen saturation, level of sedation/somnolence [4] |
| Benzodiazepines & Sedatives [1] [2] | Alprazolam, lorazepam, zolpidem | Pharmacodynamic synergism, increased sedation, dizziness [1] | Level of sedation, dizziness, psychomotor impairment [5] [4] |
| Alcohol [1] [5] | - | Increased nervous system side effects (dizziness, drowsiness) [1] | Signs of excessive CNS depression; advise avoidance [5] |
| Other CNS Depressants [2] | Baclofen, cyclobenzaprine, first-generation antihistamines | Additive CNS depression [1] | Level of alertness, coordination, and respiratory function |
The interactions between gabapentin enacarbil and other CNS depressants are primarily pharmacodynamic, meaning the drugs have synergistic effects on the body.
The following diagram illustrates this pharmacodynamic synergism.
For researchers and clinicians, implementing a structured monitoring plan is essential for patient safety.
Dosing and Prescribing Practices:
Patient Monitoring and Counseling:
The following table summarizes the key dosing information for gabapentin enacarbil in RLS, based on regulatory approval and clinical trial data.
| Dose | Regulatory Status | Efficacy Evidence | Safety Profile | Clinical Context |
|---|---|---|---|---|
| 600 mg once daily | FDA-approved standard dose [1] [2] | Superior to placebo in improving International RLS (IRLS) score [1] | Higher rates of somnolence (20%) and dizziness (13%) vs. placebo; generally tolerable [2] | First-line treatment for moderate-to-severe primary RLS [3] |
| 900 mg once daily | Not approved | Failed to show significant improvement in IRLS in a Japanese dose-finding study [1] [4] | Early treatment discontinuations in clinical trials suggest poor tolerability in some patients [1] | Not recommended; an unstable "half-landing" dose [1] |
| 1,200 mg once daily | Not approved for RLS (approved for PHN at this dose) [1] | Most validated dose for subjective RLS symptoms and severe sleep disturbances in post-hoc analyses [1] [4] | Provides no additional benefit over 600 mg for core RLS symptoms and causes a significant increase in adverse reactions (AEs) [1] [5] [2] | A potential consideration for resistant cases with severe, debilitating sleep issues, weighing AE risks [1] |
When designing studies or managing complex cases, consider these scientific and clinical frameworks.
Mechanism of Action & Rationale for Use
Dose Escalation & Safety Monitoring Protocol
Considerations for Special Populations
For researchers designing a clinical trial for treatment-resistant RLS, the following workflow outlines a structured approach to dose escalation.
Is gabapentin enacarbil approved for use in children? No. According to the official drug description, appropriate studies have not been performed on the relationship of age to the effects of this compound in the pediatric population. Therefore, its safety and efficacy have not been established [1].
What is the fundamental difference between gabapentin and this compound? They are not interchangeable. This compound is a prodrug of gabapentin designed to overcome the pharmacokinetic limitations of immediate-release gabapentin. It is absorbed through high-capacity transporters throughout the intestine, leading to more predictable and sustained gabapentin exposure compared to mg-equivalent doses of gabapentin itself [2] [3].
What are the key safety concerns for gabapentin class drugs? Safety reviews have identified a risk of serious breathing problems (respiratory depression), particularly when gabapentin is used with opioids, in the elderly, or in patients with underlying respiratory, renal, or nervous system diseases [4]. Other important risks include dizziness, somnolence, and the potential for suicidal thoughts and behaviors [1] [5].
The efficacy of this compound is well-documented in adults with Restless Legs Syndrome (RLS). The table below summarizes key findings from a 12-week, placebo-controlled Phase III study. This data can serve as a reference for the drug's activity, though it cannot be extrapolated to pediatric patients.
| Study Detail | This compound 600 mg | This compound 1200 mg | Placebo |
|---|---|---|---|
| IRLS Total Score (Baseline) | 23.2 [3] | 23.2 [3] | 23.8 [3] |
| IRLS Total Score (Week 12) | 10.2 [3] | 11.1 (calculated from [3]) | 14.0 [3] |
| Adjusted Mean Treatment Difference vs. Placebo | -3.5 [3] | -4.3 [3] | - |
| CGI-I Responders | 77.5% [3] | 72.8% [3] | 44.8% [3] |
| Common Adverse Events (AEs) | Somnolence (21.7%), Dizziness (10.4%) [3] | Somnolence (18.0%), Dizziness (24.3%) [3] | Somnolence (2.1%), Dizziness (5.2%) [3] |
While direct data on this compound in children is absent, recent research explores methodologies for optimizing gabapentin dosing in pediatric populations, especially those with renal impairment. The following workflow details a Physiologically Based Pharmacokinetic (PBPK) modeling approach, which could be adapted for future studies on this compound [6] [7].
Table: Key Parameters for PBPK Model Development [6] [7]
| Parameter Category | Specific Parameters & Considerations |
|---|---|
| Physicochemical Properties | LogP, pKa, Molecular Weight, Solubility, Fraction unbound in plasma (fup), Blood-to-Plasma ratio [6]. |
| ADME Properties | Renal Clearance (CLrenal), Glomerular Filtration, Tubular Secretion (TSspec) [6]. |
| Population Scaling | For pediatrics: Age, height, weight, organ size, and blood flow rates [6] [7]. For renal impairment: Glomerular Filtration Rate (GFR) and kidney size [6] [7]. | | Software & Validation | Use PBPK platforms (e.g., PK-Sim). Validate model by comparing simulated plasma concentration-time curves and PK parameters with observed clinical data [6] [7]. |
For researchers designing preclinical or clinical studies for this compound in pediatrics, consider these points:
The fundamental difference between these treatments lies in their mechanisms and the associated long-term complication of augmentation.
| Feature | Dopamine Agonists (Pramipexole, Ropinirole, Rotigotine) | Gabapentin Enacarbil (Alpha-2-Delta Ligand) |
|---|---|---|
| Drug Class | Dopaminergic agents [1] | Alpha-2-delta calcium channel ligands [2] [3] |
| Primary Mechanism | Activates dopamine receptors in the brain [1] | Binds to the α2δ subunit of voltage-gated calcium channels in the presynaptic terminal, reducing excitatory neurotransmitter release [4] |
| Association with Augmentation | Strongly associated; primary cause of treatment discontinuation [2] [1] | Not associated with augmentation [5] [3] |
| Proposed Mechanism for Augmentation | Dysfunction in dopamine system including receptor desensitization (D3 downregulation, D1 upregulation), altered iron metabolism, and genetic factors [1] | Mechanism does not involve the dopaminergic pathway, thereby avoiding this complication [5] |
The diagram below illustrates the core pathophysiological concepts of RLS and the mechanisms leading to augmentation from long-term dopaminergic therapy.
Clinical trials and meta-analyses consistently show that while dopamine agonists are effective initially, their long-term use is compromised by high rates of augmentation. This compound demonstrates comparable efficacy without this risk.
Table 1: Efficacy and Augmentation from Clinical Studies
| Metric / Intervention | Dopamine Agonists (Pramipexole, Ropinirole) | Levodopa | This compound & Alpha-2-Delta Ligands |
|---|---|---|---|
| Improvement in IRLS Score vs. Placebo | Effective (High-strength evidence) [6] | N/A | Effective (High-strength evidence) [6] |
| CGI-I Response vs. Placebo | Improved [6] | N/A | Improved; efficacy unaffected by prior DA use [7] [8] |
| Augmentation Incidence (Pooled Analysis) | ~6.0% [9] | ~27.1% [9] | ~0.9% (Pregabalin/Gabapentin class) [9] |
| Augmentation in Long-Term Studies (>1 year) | Rates increase to 15-30% at 2-3 years, and 42-68% at ~10 years [1] | N/A | Not associated with augmentation [5] |
| Key Limitation | Augmentation is the leading cause of treatment failure [1] | Very high augmentation rate [9] | Common side effects: dizziness and somnolence [7] [4] |
Table 2: Impact of Prior Dopamine Agonist Exposure on Newer Therapies
This is a critical consideration when switching therapies due to augmentation.
| Study Design & Intervention | Patient Groups | Key Finding on Efficacy | Clinical Implication |
|---|---|---|---|
| Pooled Analysis of 3 RCTs (GEn) [7] [8] | DA-Naïve vs. DA-Exposed | No significant difference in IRLS improvement or CGI-I response at week 12. | Prior DA exposure does not reduce GEn efficacy. |
| Post-Hoc Analysis (Dip/Suv) [10] | DA-Naïve vs. DA-Exposed (pre-augmentation) | DA-pretreated patients responded worse to both dopaminergic and non-dopaminergic drugs. | Prior DA therapy may induce pathophysiological changes that impair future treatment response, even pre-augmentation. |
To evaluate the comparative efficacy and safety of RLS treatments, clinical trials typically employ standardized designs and endpoints.
Table 3: Common Methodologies in RLS Clinical Trials
| Protocol Element | Standard Application in RLS Trials | Example Studies |
|---|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group or crossover [7] [6] [10]. | [7] [6] [10] |
| Patient Population | Adults with moderate-to-severe primary RLS, diagnosed using International RLS Study Group (IRLSSG) criteria [7] [6]. IRLS total score ≥15 at baseline is common [6]. | [7] [6] |
| Key Efficacy Endpoints | Co-primary endpoints:
Based on the evidence, major medical bodies have updated their treatment algorithms to reflect the risks of dopamine agonists.
For researchers and drug development professionals, the key takeaways are:
A 2024 meta-analysis provides the most direct comparison, synthesizing data from 14 studies and 3,346 patients. The table below summarizes the key findings regarding efficacy and safety [1] [2].
| Outcome Measure | Findings (Pregabalin vs. Gabapentin) | Statistical Summary |
|---|---|---|
| Pain Intensity (VAS) | Superior pain reduction with pregabalin (up to 12-14 weeks) | SMD: -0.47 (95% CI: -0.74 to -0.19) [1] |
| Quality of Life (SF-12/SF-36/EQ-5D) | Significant improvement with pregabalin | SMD: 0.39 (95% CI: 0.11 to 0.68) [1] |
| Days with No/Mild Pain | More days with pregabalin | MD: 9.00 (95% CI: 8.93 to 9.07) [1] |
| Days with Severe Pain | Fewer days with pregabalin | MD: -3.00 (95% CI: -4.96 to -1.04) [1] |
| Opioid Consumption | Lower opioid use with pregabalin | OR: 0.50 (95% CI: 0.33 to 0.76) [1] |
| Common Adverse Events | Gabapentin had a higher incidence of nausea and vomiting [1]. |
Another meta-analysis focusing specifically on Postherpetic Neuralgia (PHN) concluded that while pregabalin had a better overall therapeutic effect, gabapentin was associated with a lower incidence of adverse events and a better safety profile [3].
This study followed the PRISMA guidelines and employed the PICOS strategy to evaluate comparative studies [1].
While clinical data is most relevant for efficacy, preclinical studies help elucidate mechanisms. The following table lists common animal models used to evaluate the anti-allodynic and anti-hyperalgesic effects of drugs like pregabalin [4].
| Animal Model | Abbreviation | Key Findings with Pregabalin |
|---|---|---|
| Chronic Constriction Injury | CCI | Attenuation of allodynia and spontaneous pain [4]. |
| Spinal Nerve Ligation | SNL | Significant reduction in mechanical hypersensitivity [4]. |
| Chemotherapy-Induced Neuropathy | - | Amelioration of heat hyperalgesia and cold allodynia (e.g., with oxaliplatin or docetaxel) [4]. |
| Formalin Test | - | Blockade of the late-phase (phase-2) nocifensive response [4]. |
Gabapentin enacarbil is a prodrug of gabapentin designed to overcome the pharmacokinetic limitations of its parent drug. The following table compares the key pharmacological characteristics of all three entities.
| Property | Gabapentin | This compound | Pregabalin |
|---|---|---|---|
| Status | Parent Drug | Prodrug of Gabapentin | Structural Analog of Gabapentin |
| Mechanism of Action | Binds to α2-δ subunit of voltage-gated calcium channels, reducing excitatory neurotransmitter release [5] [6]. | Converted to gabapentin; the active form then acts identically to gabapentin [7] [8]. | Binds with higher affinity to the α2-δ subunit than gabapentin [4] [6]. |
| Oral Bioavailability | Low and saturable (dose-dependent; decreases from ~60% to 27% as dose increases) [9]. | Improved and more consistent (~74.5%) due to absorption via high-capacity transporters [9]. | High and predictable (≥90%), not saturable [6]. |
| Dosing Frequency | Multiple times per day (3-4x) due to short half-life [9]. | Once or twice daily (extended-release formulation) [8]. | Twice daily [6]. |
| Key Pharmacokinetic Advantage | - | Avoids saturable absorption; provides dose-proportional plasma levels [7] [9]. | Linear pharmacokinetics with a predictable dose-response relationship [1]. |
The primary mechanism of gabapentinoids involves binding to the α2-δ subunit of voltage-gated calcium channels. The following diagram illustrates the subsequent signaling pathway and biological effects.
The following table summarizes the performance of gabapentin enacarbil against other common RLS treatments based on clinical trials and meta-analyses.
| Treatment | IRLS Score Improvement (vs. Placebo) | Key Efficacy Findings | Common Adverse Events | Key Safety Considerations |
|---|---|---|---|---|
| This compound | -4 to -6 points [1] [2] [3] | Improves overall RLS severity, sleep disturbance, and sensory symptoms [3]. | Somnolence/sedation, dizziness [1] [2]. | Lower risk of augmentation compared to dopamine agonists [4]. |
| Dopamine Agonists (Pramipexole, Ropinirole, Rotigotine) | Similar efficacy to this compound [5]. | Effective for subjective RLS symptoms [5]. | Nausea (especially with ropinirole and pramipexole) [5]. | Higher risk of augmentation and impulse control disorders [1] [4]. |
For researchers, the key methodological details from the cited trials and analyses are as follows:
The following diagram illustrates the pathway from drug administration to clinical outcome assessment, which underpins the experimental findings.
Pathway Explained: this compound is a prodrug designed to overcome the pharmacokinetic limitations of gabapentin [6] [7]. It is efficiently absorbed throughout the intestine via high-capacity nutrient transporters (MCT-1 and SMVT) and is rapidly converted to its active form, gabapentin [1] [7]. Gabapentin binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which is believed to reduce the release of several excitatory neurotransmitters, thereby normalizing neuronal excitability and alleviating RLS symptoms [1] [7]. This sustained mechanism supports once-daily dosing.
The clinical outcomes are primarily measured using the International Restless Legs Syndrome Study Group Rating Scale (IRLS) and the Clinical Global Impression-Improvement (CGI-I) scale, as shown in the assessment workflow below.
Assessment Explained: The IRLS is a validated, disease-specific 10-item scale that is the gold standard for assessing RLS severity in clinical trials. It patient-rated and covers symptoms, sleep impact, and mood [8] [3]. The CGI-I is a clinician-rated scale that measures global improvement, with a "responder" typically defined as a patient who is "much improved" or "very much improved" [1] [2]. These scales are strongly correlated and together provide a comprehensive view of treatment efficacy [8].
This compound is a prodrug of gabapentin, approved for the treatment of moderate-to-severe primary Restless Legs Syndrome (RLS) [1]. Its efficacy in improving RLS symptoms has been established in multiple clinical trials.
The therapeutic action of this compound for RLS is believed to stem from its binding to the alpha-2-delta subunit of voltage-gated calcium channels in the brain [1]. This mechanism is distinct from that of dopaminergic medications, which have been the traditional first-line treatment.
Recent insights into RLS pathophysiology suggest a role of hyperactive glutamatergic corticostriatal pathways [2]. By binding to the alpha-2-delta subunit, this compound is thought to modulate the release of excitatory neurotransmitters, including glutamate, which may contribute to its therapeutic effect in reducing sensory and motor symptoms of RLS [2] [1]. The following diagram illustrates this proposed signaling pathway and the drug's site of action.
The table below summarizes the available information and identifies the specific gaps that prevent a full quantitative comparison.
| Aspect | Available Information from Search | Identified Gaps for Your Guide |
|---|---|---|
| Proposed Mechanism | Binds alpha-2-delta subunit; may normalize glutamate release [2] [1]. | Sufficient for a mechanism diagram. |
| General Efficacy | Effective for moderate-to-severe primary RLS; improves IRLS score & sleep disturbance [1]. | Lacks specific PSG metrics vs. other drugs. |
| Dosing & Sleep | 600 mg/day for RLS symptoms; 1200 mg/day may better address severe sleep disturbance [1]. | No linked PSG data (e.g., PLMI, arousal index). |
| Key Comparators | Dopamine agonists (e.g., pramipexole) are mentioned as first-line but cause augmentation [2] [1]. | No head-to-head PSG outcome tables found. |
| PSG & Arousals | Arousals are part of PLMS scoring; PLMS-related arousal index (PLMAI) is a known metric [3] [4]. | No studies reporting GE's direct impact on PLMAI were found. |
| Treatment | Class | Key Efficacy Findings | Key Safety/Tolerability Findings | Long-Term Study Data |
|---|
| Gabapentin Enacarbil | Alpha2-delta ligand | IRLS Score Reduction: ~13 points (1200 mg, 12-wk) [1]; ~18 points (1200 mg, 52-wk) [2] CGI-I Responders: 72.8%-77.5% (12-wk) [1]; 87.1% (52-wk) [2] | Most common AEs: Dizziness (10.4%-24.3%) and Somnolence (18.0%-21.7%) [1]. In a 52-wk study, 96.2% had AEs (mostly mild/moderate), with dizziness (46.2%) and somnolence (41.2%) most common; serious AEs were rare (1.6%) [2]. | Up to 52 weeks [2] | | Dopamine Agonists (Pramipexole, Ropinirole) | Dopamine agonist | Demonstrated superiority over placebo and, for pramipexole, over levodopa [3]. | Augmentation (worsening of symptoms while on treatment) is a major limitation [4] [3]. Can cause impulse control disorders (e.g., pathological gambling), nausea, and orthostatic hypotension [4] [3]. | Long-term use often limited by augmentation and other AEs [3]. | | Levodopa/Carbidopa | Dopaminergic | Effective for intermittent symptoms [3]. | High incidence of augmentation (up to 70%) and rebound symptoms [3]. | Not suitable for long-term daily use due to augmentation risk [3]. | | Gabapentin | Alpha2-delta ligand | Effective in small studies; may be preferred for patients with painful RLS or neuropathy [3]. | Pharmacokinetic limitations: Saturable absorption leads to variable bioavailability and unpredictable dosing [4] [3]. | - |
The data in the table above is derived from several key studies with the following designs:
The workflow of the 52-week study that provides the strongest evidence for 12-month safety and efficacy is summarized below:
The table below synthesizes data on gabapentin enacarbil and common first-line dopamine agonists, providing a foundation for understanding their relative clinical value.
| Medication | Mechanism of Action | Key Clinical Findings & Efficacy in RLS | Common Adverse Effects | Dosing & Pharmacokinetics | FDA Approval & Cost |
|---|---|---|---|---|---|
| This compound [1] [2] [3] | Prodrug of gabapentin; binds to α2δ subunit of voltage-gated calcium channels [2]. | Improves International RLS (IRLS) score and sleep quality [1] [4]. Effective for long-term maintenance (12 weeks) vs. placebo [4]. | Somnolence, dizziness [1]. | Once-daily dosing (600 mg for RLS) [1]. Improved, dose-linear bioavailability [3]. | FDA-approved for RLS (2011) [1]. Cost data not available in search results. |
| Pramipexole [5] | Dopamine agonist [5]. | Average rating of 6.7/10 from 245 ratings on Drugs.com [5]. 57% reported positive effect [5]. | Nausea, dizziness, somnolence; risk of augmentation with long-term RLS use [1]. | Immediate- and extended-release tablets [5]. Half-life: 8.9 hours [5]. | FDA-approved for RLS. Lower-cost generic available (~$0.09 per 0.125 mg tablet) [5]. |
| Ropinirole [5] | Dopamine agonist [5]. | Average rating of 6.4/10 from 334 ratings on Drugs.com [5]. 49% reported positive effect [5]. | Drowsiness (may cause falling asleep during activities); risk of augmentation [5] [1]. | Immediate- and extended-release tablets [5]. Half-life: 6 hours [5]. | FDA-approved for RLS. Lower-cost generic available (~$0.19-$0.20 per 2 mg tablet) [5]. |
The clinical data supporting the above comparisons come from rigorous trial designs.
Efficacy and Safety Trials for this compound: A key 36-week study involved a 24-week single-blind phase where all patients received this compound (1200 mg), followed by a 12-week double-blind phase where responders were randomized to continue the drug or switch to placebo [4].
Dose-Finding Studies: Clinical trials and a post-hoc meta-analysis indicated that this compound has two potential therapeutic dose levels [1]:
The following diagram illustrates the pathway through which this compound exerts its therapeutic effects.
The diagram title: This compound Mechanism of Action
The search results explain why a direct cost-effectiveness analysis is challenging to construct from available data:
To build a complete analysis, you would need to model these factors using:
The table below consolidates quantitative findings from pivotal placebo-controlled trials on gabapentin enacarbil for PHN.
| Study Design & Citation | Treatment Groups & Duration | Primary Efficacy Outcome: Change in Pain Score (From Baseline) | Key Safety Findings (Common Adverse Events) |
|---|
| Randomized, double-blind, placebo-controlled trial [1] [2] | GEn 1,200 mg (n=107) GEn 2,400 mg (n=82) GEn 3,600 mg (n=87) Placebo (n=95) 14-week study (1-wk titration, 12-wk maintenance, 1-wk taper) | GEn 1,200 mg: -2.36* GEn 2,400 mg: -2.46* GEn 3,600 mg: -2.72* Placebo: -1.66 p-value statistically significant vs. placebo [1] | Dizziness and somnolence were the most commonly reported adverse events. All doses were generally well tolerated [1]. | | Randomized, double-blind, placebo-controlled trial [3] | GEn 1,200 mg BID† (n=47) Placebo (n=54) 14-day double-blind treatment | GEn: -2.1 Placebo: -1.2 *P = 0.0321 vs. placebo [3] | The study concluded that GEn was generally safe and well tolerated in patients with PHN [3]. |
Note: Pain intensity was typically measured using an 11-point numerical rating scale. †BID: Twice daily. The 1,200 mg dose of GEn provides approximately 624 mg of gabapentin equivalents [3].
The clinical trials for this compound in PHN followed rigorous, standardized methodologies. Here are the detailed protocols for the key studies cited:
Pain Medicine, 2011 Study [3]:
This compound is a prodrug designed to overcome the pharmacokinetic limitations of traditional gabapentin, which suffers from saturable, variable absorption in the upper small intestine [4]. The diagram below illustrates the distinct pathway of this compound that enables its improved performance.
This enhanced transport mechanism results in several key advantages over traditional gabapentin [3] [4]:
For researchers and drug development professionals, the data indicates that this compound is a therapeutically viable option for PHN. Its main advantage lies in its engineered pharmacokinetic profile, which translates to reliable, dose-proportional drug exposure and the feasibility of less frequent dosing, potentially improving patient compliance.